Executive Summary In contemporary medicinal chemistry and agrochemical development, functionalized pyridines serve as highly privileged scaffolds. Methyl 6-ethoxynicotinate (also known as 6-ethoxynicotinic acid methyl es...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, functionalized pyridines serve as highly privileged scaffolds. Methyl 6-ethoxynicotinate (also known as 6-ethoxynicotinic acid methyl ester) is a critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic building block. This guide deconstructs its physicochemical profile, outlines a causality-driven and self-validating synthetic methodology to avoid common laboratory pitfalls, and maps its downstream pharmacological relevance.
Understanding the intrinsic properties of Methyl 6-ethoxynicotinate is essential for predicting its behavior in both synthetic environments and biological assays. The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom. However, the substituents at the C3 and C6 positions create a complex "push-pull" electronic system:
C6-Ethoxy Group: Donates electron density into the ring via resonance (
+M
effect) while withdrawing via induction (
−I
effect).
C3-Methyl Ester: Strongly electron-withdrawing (
−M
,
−I
), stabilizing anionic intermediates during nucleophilic aromatic substitution (SNAr) and lowering the lowest unoccupied molecular orbital (LUMO) of the ring system.
Quantitative Chemical Properties
Property
Value / Description
Chemical Name
Methyl 6-ethoxypyridine-3-carboxylate
CAS Registry Number
74357-22-5 [1]
Molecular Formula
C₉H₁₁NO₃ [2]
Molecular Weight
181.19 g/mol [1]
SMILES String
CCOc1ccc(cn1)C(=O)OC [3]
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
4 (Pyridine N, Ester O's, Ether O)
Topological Polar Surface Area (TPSA)
48.4 Ų
Synthetic Methodologies: A Causality-Driven Approach
The Transesterification Pitfall
A common trap in the synthesis of alkoxy-esters is the naive approach of reacting methyl 6-chloronicotinate directly with sodium ethoxide (NaOEt) in ethanol. While the ethoxide ion successfully acts as a nucleophile for the SNAr reaction at the C6 position, it simultaneously attacks the C3 methyl ester. This leads to transesterification , yielding ethyl 6-ethoxynicotinate as a major byproduct.
To circumvent this, the protocol below inverses the logical sequence: we first perform the SNAr reaction on the free carboxylic acid, followed by an orthogonal esterification step. This ensures absolute chemoselectivity and high yields.
Protocol: Two-Step Synthesis of Methyl 6-Ethoxynicotinate
This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure the integrity of each step before proceeding.
Step 1: Synthesis of 6-Ethoxynicotinic Acid via SNAr
Charge a flame-dried round-bottom flask with 6-chloronicotinic acid and absolute ethanol under an inert N₂ atmosphere.
Dropwise add the sodium ethoxide solution at 0 °C. Causality: The initial acid-base neutralization is exothermic; cooling prevents localized hot spots that could lead to decomposition.
Elevate the temperature to reflux (approx. 78 °C) for 12 hours. Causality: The free carboxylate intermediate is electron-rich, making the ring less susceptible to nucleophilic attack. Refluxing provides the necessary activation energy to drive the SNAr at the C6 position.
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (
[M+H]+
158) is fully replaced by the product mass (
[M+H]+
168).
Work-up: Cool to room temperature, concentrate under reduced pressure, and acidify with 1M HCl to pH 3-4 to precipitate the intermediate. Filter and dry under vacuum.
Step 2: Orthogonal Esterification to Methyl 6-Ethoxynicotinate
Dissolve 6-ethoxynicotinic acid in anhydrous DMF. Add finely powdered K₂CO₃ and stir for 15 minutes at room temperature. Causality: K₂CO₃ acts as a mild, heterogeneous base to deprotonate the carboxylic acid without risking the cleavage of the newly formed ethoxy ether.
Add methyl iodide dropwise. Stir at room temperature for 4 hours.
Self-Validation (IPC): Perform TLC (Hexane:EtOAc 3:1). The highly polar acid baseline spot must convert entirely to a high-R_f ester spot.
Work-up: Dilute with water to dissolve inorganic salts and extract with ethyl acetate (3x). Wash combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.
Final QC: Confirm structure via ¹H NMR (CDCl₃). Validation Logic: Look for the diagnostic disappearance of the broad COOH peak, the presence of the ethoxy signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm), and the appearance of a sharp methyl ester singlet at ~3.9 ppm.
Derivatives of nicotinic acid are frequently utilized as pharmacophores targeting G-Protein Coupled Receptors (GPCRs), particularly the GPR109A receptor (HM74A). When functionalized pyridines like Methyl 6-ethoxynicotinate are elaborated into final APIs, they often act as agonists for this receptor.
Upon binding, the receptor undergoes a conformational change that activates the inhibitory G-protein subunit (
Gαi
). This directly inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels. The downstream causality is the decreased activation of Protein Kinase A (PKA), which ultimately inhibits lipolysis in adipocytes—a fundamental mechanism for lipid-lowering cardiovascular drugs.
Fig 2: GPR109A signaling pathway modulated by nicotinate-derived pharmacophores.
References
Exploratory
Mechanism of Action of Methyl 6-ethoxynicotinate in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 6-ethoxynicotinate is a highly functionalized pyridine derivative that has emerged as a versatile and strategic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-ethoxynicotinate is a highly functionalized pyridine derivative that has emerged as a versatile and strategic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay between the electron-deficient pyridine core, a C-3 electron-withdrawing methyl ester, and a C-6 electron-donating ethoxy group, dictates a predictable and exploitable pattern of reactivity. This guide provides an in-depth analysis of the core mechanisms through which Methyl 6-ethoxynicotinate participates in synthetic transformations. We will explore its role in nucleophilic aromatic substitution, its utility as a scaffold accessible via cross-coupling strategies, and the diverse transformations of its ester functionality. This document is intended to serve as a technical resource, blending established chemical principles with practical, field-proven insights to empower researchers in the rational design of complex molecular architectures.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine ring is a foundational N-heterocycle, prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituents transforms this simple scaffold into a sophisticated synthetic intermediate. Methyl 6-ethoxynicotinate (CAS No: 74357-22-5) is a prime example of such a molecule, offering multiple, distinct points for chemical modification. Its structure allows for a tiered synthetic approach, where different functional groups can be addressed under orthogonal conditions. Understanding the inherent reactivity of this molecule is paramount for its effective utilization in multi-step synthetic campaigns.
Diagram 1: Annotated Structure of Methyl 6-ethoxynicotinate
Caption: Key functional groups and sites of reactivity on the Methyl 6-ethoxynicotinate scaffold.
Fundamental Electronic Properties and Reactivity
The synthetic utility of Methyl 6-ethoxynicotinate is governed by the electronic push-pull nature of its substituents.
The Pyridine Core : As a heteroaromatic system, the pyridine ring is inherently electron-deficient compared to benzene, due to the electronegativity of the nitrogen atom. This fundamental property makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6).
C-3 Methyl Ester : The COOCH₃ group is a moderately strong electron-withdrawing group (EWG). It further depletes electron density from the ring, enhancing its electrophilic character and making it more susceptible to nucleophilic aromatic substitution (SNA_r).[2][3][4]
C-6 Ethoxy Group : The -OCH₂CH₃ group is an electron-donating group (EDG) through resonance, which partially counteracts the electron-withdrawing effects of the ring nitrogen and the ester group. Critically, as an alkoxy group, it can function as a viable leaving group when attacked by a strong nucleophile, a central feature of its mechanism of action.
This electronic arrangement creates a molecule that is "primed" for specific, predictable transformations, which will be explored in the following sections.
Core Mechanisms in Synthetic Applications
Mechanism I: Nucleophilic Aromatic Substitution (SNA_r) at the C-6 Position
One of the most powerful transformations involving this scaffold is the displacement of the 6-ethoxy group. The combined electron-withdrawing influence of the ring nitrogen and the C-3 ester group sufficiently activates the C-6 position for nucleophilic attack.
The reaction proceeds via a well-established two-step addition-elimination mechanism.[4][5]
Nucleophilic Attack : A potent nucleophile (e.g., an amine, thiolate, or alkoxide) attacks the electron-deficient C-6 carbon. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3]
Formation of a Meisenheimer Complex : The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2] The negative charge is stabilized by delocalization onto the electronegative nitrogen atom and through the resonance network of the pyridine ring, which is further enhanced by the C-3 ester group.
Elimination of the Leaving Group : The aromaticity is restored by the expulsion of the ethoxide leaving group, yielding the final substituted product.
While many SNA_r reactions are considered stepwise, it is worth noting that some, particularly on heterocyclic systems, may proceed through a concerted mechanism where the bond-forming and bond-breaking events are more synchronous.[6]
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNA_r)
Caption: The addition-elimination pathway for SNA_r reactions at the C-6 position.
Mechanism II: Role in Cross-Coupling Strategies
While the ethoxy group is not a typical handle for transition-metal-catalyzed cross-coupling, the Methyl 6-ethoxynicotinate scaffold is often the target of such reactions. The synthesis frequently begins with a halogenated precursor, such as Methyl 6-chloro- or Methyl 6-bromonicotinate.[7] These halo-pyridines are excellent electrophiles in cross-coupling reactions.[8][9]
The prototypical example is the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[10]
Oxidative Addition : A low-valent palladium catalyst, typically Pd(0), inserts into the carbon-halogen bond (e.g., C-Br) of the precursor. This is often the rate-determining step, and the C-Br bond's lower dissociation energy makes bromides more reactive than chlorides.[11]
Transmetalation : The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
Reductive Elimination : The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
After the core scaffold is assembled via cross-coupling, the resulting product can then be further functionalized using the mechanisms described in sections 3.1 and 3.3. This highlights the modularity of using substituted pyridines in synthesis.
Diagram 3: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Key functional group interconversions originating from the C-3 methyl ester.
Exemplary Protocol: Base-Mediated Hydrolysis of Methyl 6-ethoxynicotinate
To demonstrate the practical application of the principles discussed, the following protocol outlines the hydrolysis of the methyl ester. This procedure serves as a self-validating system, representing a common and reliable transformation.
Objective: To convert Methyl 6-ethoxynicotinate to 6-Ethoxynicotinic acid.
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Role
Methyl 6-ethoxynicotinate
181.19
1.81 g
10.0
Starting Material
Lithium Hydroxide (LiOH)
23.95
0.36 g
15.0
Base/Nucleophile
Tetrahydrofuran (THF)
-
20 mL
-
Solvent
Water (H₂O)
-
10 mL
-
Co-solvent/Reagent
1M Hydrochloric Acid (HCl)
-
~15 mL
~15.0
Acid (for workup)
Ethyl Acetate
-
50 mL
-
Extraction Solvent
Step-by-Step Methodology:
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-ethoxynicotinate (1.81 g, 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL).
Addition of Base: Add Lithium Hydroxide (0.36 g, 15.0 mmol) to the solution.
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4 by the dropwise addition of 1M HCl. A white precipitate should form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.
Drying: Dry the collected solid under high vacuum to afford 6-ethoxynicotinic acid as a white powder.
Conclusion
Methyl 6-ethoxynicotinate is a synthetically powerful intermediate whose reactivity is dictated by a logical and predictable interplay of its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the C-3 ester, makes the C-6 position susceptible to nucleophilic aromatic substitution, allowing for the displacement of the ethoxy group. Concurrently, the C-3 ester itself serves as a robust handle for a variety of critical transformations including hydrolysis, amidation, and reduction. By understanding these distinct mechanisms of action, researchers can strategically employ Methyl 6-ethoxynicotinate and its halo-precursors to construct complex, highly functionalized molecules for applications in drug discovery and beyond.
References
Vertex AI Search, based on provided search results.
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
Arita, M., Yokoyama, S., Asahara, H., & Nishiwaki, N. (2019). Three‐Step Synthesis of Fully and Differently Arylated Pyridines. European Journal of Organic Chemistry, 2019(48), 7949-7953. Available at: [Link]
Katritzky, A. R., et al. (1988). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 41(5), 735-743. Available at: [Link]
Jiménez-González, L., et al. (2015). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Organic Letters, 17(21), 5444–5447. Available at: [Link]
Smith, C. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available at: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Available at: [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
West, J. G., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(3), 1536–1545. Available at: [Link]
Sterling Institute of Pharmacy. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]
Smith, C. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available at: [Link]
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
Bunev, A. S., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3959-3975. Available at: [Link]
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Comprehensive Technical Guide to Methyl 6-Ethoxynicotinate: Safety Data, Handling Protocols, and Synthetic Utility
As pharmaceutical research increasingly relies on modular, functionalized heterocyclic building blocks, pyridine derivatives have become indispensable. Methyl 6-ethoxynicotinate (CAS: 74357-22-5) is a high-purity pyridin...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical research increasingly relies on modular, functionalized heterocyclic building blocks, pyridine derivatives have become indispensable. Methyl 6-ethoxynicotinate (CAS: 74357-22-5) is a high-purity pyridine intermediate widely utilized in drug discovery and organic synthesis[1]. Its structural architecture—a pyridine ring substituted with an electron-donating ethoxy group and a versatile methyl ester—makes it a prime candidate for downstream modifications such as hydrolysis, amidation, and cross-coupling[2].
This whitepaper synthesizes critical safety data, physicochemical properties, and field-proven handling guidelines. Furthermore, it provides a self-validating experimental protocol for its synthetic application, ensuring that researchers can integrate this compound into their workflows with maximum efficacy and safety.
Physicochemical Profile
Understanding the baseline physical and chemical properties of Methyl 6-ethoxynicotinate is critical for predicting its behavior in various solvent systems and its stability under different storage conditions. The quantitative data is summarized below[3][4][5]:
Property
Value / Description
Chemical Name
Methyl 6-ethoxypyridine-3-carboxylate
CAS Number
74357-22-5
Molecular Formula
C9H11NO3
Molecular Weight
181.19 g/mol
MDL Number
MFCD20232398
SMILES Code
CCOc1ccc(cn1)C(=O)OC
Physical Appearance
Solid / Powder (Standard commercial form)
Storage Conditions
Sealed in a dry environment, room temperature
Safety Data Sheet (SDS) & Handling Guidelines
Maintaining a safe laboratory environment requires strict adherence to the Globally Harmonized System (GHS) classifications. Methyl 6-ethoxynicotinate is a biologically active intermediate and must be handled with appropriate safety measures[1].
GHS Classification & Hazard Statements
According to standardized safety data[5][6], Methyl 6-ethoxynicotinate is classified under Acute Toxicity, Oral (Category 4) .
H302: Harmful if swallowed.
Precautionary Statements (P-Codes)
To mitigate exposure risks, the following procedural safeguards are mandatory[5]:
P264: Wash skin thoroughly after handling. Causality: Prevents accidental dermal absorption or subsequent hand-to-mouth transfer.
P270: Do not eat, drink, or smoke when using this product.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
Engineering Controls & PPE
Ventilation: Handle within a certified chemical fume hood to prevent inhalation of aerosolized dust.
PPE: Nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat.
Spill Response Protocol
In the event of a solid spill, liquid decontamination methods should be avoided initially to prevent the spread of the chemical or the creation of a hazardous solution.
Standard operating procedure for the safe containment and cleanup of solid chemical spills.
Synthetic Utility in Drug Discovery
Methyl 6-ethoxynicotinate serves as a versatile building block[2]. The methyl ester moiety is highly susceptible to nucleophilic attack, making it an excellent precursor for esterification, transesterification, and amidation. The most common primary workflow in medicinal chemistry involves the saponification of the methyl ester to yield 6-ethoxynicotinic acid , which is subsequently activated (e.g., using HATU or EDC) to form complex amide linkages with various pharmacophores.
Step-by-step workflow for the saponification of Methyl 6-ethoxynicotinate to its acid derivative.
Validated Experimental Protocol: Hydrolysis to 6-Ethoxynicotinic Acid
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system .
Mechanistic Rationale & Causality
We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity without requiring aggressive thermal conditions that might cleave the sensitive 6-ethoxy ether linkage. A solvent system of Tetrahydrofuran (THF) and Water (1:1 v/v) is chosen to ensure a homogeneous biphasic mixture; THF solubilizes the organic ester, while water dissolves the LiOH.
Step-by-Step Procedure
Reaction Initiation:
Dissolve 1.0 equivalent of Methyl 6-ethoxynicotinate in THF (0.2 M concentration) in a round-bottom flask.
Cool the mixture to 0°C using an ice bath.
Causality: Cooling suppresses unwanted transesterification side reactions and controls the mild exotherm upon base addition.
Add 1.5 equivalents of 1M aqueous LiOH dropwise.
Propagation & In-Process Validation:
Remove the ice bath, allowing the reaction to warm to 25°C. Stir for 2 hours.
Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot (the highly polar lithium carboxylate salt). Do not proceed until complete conversion is visually confirmed.
Solvent Exchange:
Concentrate the mixture under reduced pressure to remove the THF.
Causality: THF is water-miscible. If left in the mixture, it will act as a co-solvent during acidification, preventing the product from precipitating and drastically reducing the isolated yield.
Acidification & Isolation:
Dilute the remaining aqueous layer with a small volume of distilled water and cool to 0°C.
Carefully add 1M HCl dropwise until the pH reaches exactly 3 to 4 .
Self-Validation Step: Use a calibrated pH meter or high-resolution pH paper. At pH 3-4, the carboxylate is protonated to form the free acid, which precipitates as a white solid. Critical Warning: Over-acidification (pH < 1) will protonate the basic pyridine nitrogen, pulling the product back into the aqueous phase as a highly soluble hydrochloride salt.
Purification:
Filter the resulting precipitate via vacuum filtration (Buchner funnel).
Wash the filter cake with ice-cold water to remove residual inorganic lithium salts.
Dry the solid under high vacuum at 40°C for 12 hours.
Confirm final purity via LC-MS (Expected m/z: [M+H]+ 168.1).
Physicochemical Characterization and Thermal Analysis of Methyl 6-Ethoxynicotinate: A Technical Guide
Strategic Context & Executive Summary As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic building blocks not merely as a data-retrieval exercise, but as a foundational analytical...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context & Executive Summary
As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic building blocks not merely as a data-retrieval exercise, but as a foundational analytical challenge. Methyl 6-ethoxynicotinate (CAS: 74357-22-5) is a high-purity chemical intermediate belonging to the pyridine carboxylate ester family, widely utilized in pharmaceutical synthesis[1].
While its molecular structure and mass are well-documented, its critical thermal properties—specifically melting point and boiling point—are frequently absent from standard commercial databases, with suppliers explicitly noting that these metrics require empirical determination[2][3]. Relying on theoretical calculations for thermal transitions in drug development introduces unacceptable risk. Therefore, this whitepaper establishes a self-validating analytical framework to accurately define the molecular weight, melting point, and boiling point of this compound, ensuring scientific integrity for downstream scale-up.
Molecular Weight & Structural Profiling
Methyl 6-ethoxynicotinate consists of a pyridine ring substituted with an ethoxy group at the C6 position and a methyl ester at the C3 position. Understanding its exact molecular weight is the first step in mass spectrometry (LC-MS/GC-MS) calibration and stoichiometric reaction planning.
Table 1: Core Physicochemical Profile of Methyl 6-ethoxynicotinate
Causality Insight: The molecular weight of 181.19 g/mol is critical for determining the theoretical yield during saponification or amidation reactions of the methyl ester. Any deviation in the expected
m/z
peak during mass spectrometry indicates ester hydrolysis or transesterification impurities.
The Causality of Thermal Characterization
In drug development, thermal properties are not just static numbers; they dictate the boundaries of chemical processing.
Melting Point (
Tm
): Dictates handling, storage conditions, and the solubility profile. For crystalline intermediates, the melting point is also a direct proxy for compound purity.
Boiling Point (
Tb
): Dictates the acceptable thermal limits for solvent removal (e.g., rotary evaporation) and vacuum distillation.
Because standard databases lack consensus on the
Tm
and
Tb
of Methyl 6-ethoxynicotinate[2][3], we must abandon subjective visual methods (like capillary tube melting) and traditional distillation. Instead, we implement a self-validating system using thermal analysis instrumentation.
Table 2: Analytical Techniques for Thermal Characterization
Property
Analytical Technique
Key Output Metric
Causality for Selection
Melting Point
Differential Scanning Calorimetry (DSC)
Endothermic Peak (
Tm
)
Detects polymorphism and quantifies purity via enthalpy; superior to subjective visual methods.
Boiling Point
Thermogravimetric Analysis (TGA-DTG)
Mass Loss Onset (
Tb
)
Differentiates true boiling (vaporization) from thermal degradation (pyrolysis).
Self-Validating Experimental Workflows
To generate reliable, publication-grade data for Methyl 6-ethoxynicotinate, the following step-by-step methodologies must be executed. These protocols are designed to cross-validate one another, ensuring that the thermal stability profile is comprehensively mapped.
Protocol A: High-Precision Melting Point Determination via DSC
Rationale: Visual capillary methods fail to capture polymorphic transitions. DSC provides a quantifiable thermodynamic profile of the crystal lattice.
Step 1: Sample Preparation. Accurately weigh 1.5 to 2.5 mg of Methyl 6-ethoxynicotinate into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact and prevent sublimation artifacts.
Step 2: Instrument Calibration. Calibrate the DSC sensor using an Indium standard (
Tm
= 156.6°C) to ensure temperature accuracy within ±0.1°C.
Step 3: Purge Gas Configuration. Establish a dry Nitrogen (
N2
) purge at 50 mL/min. Causality: Nitrogen creates an inert atmosphere, preventing premature oxidative degradation that could artificially broaden or lower the melting endotherm.
Step 4: Thermal Program. Equilibrate the sample at 0°C, then apply a linear heating ramp of 10°C/min up to 150°C.
Step 5: Data Synthesis. Analyze the thermogram for the primary endothermic peak. The extrapolated onset temperature represents the true melting point, while the area under the curve (
ΔHf
) validates the crystalline purity of the batch.
Protocol B: Boiling Point & Thermal Stability via TGA
Rationale: For pyridine carboxylate esters, boiling points often overlap with thermal decomposition thresholds. Standard distillation can lead to compound degradation. TGA coupled with Derivative Thermogravimetry (DTG) isolates the pure boiling event.
Step 1: Sample Loading. Load 5.0 to 10.0 mg of the sample into a pre-tared platinum crucible. Platinum is chosen over alumina to eliminate catalytic degradation effects.
Step 2: Environmental Control. Utilize an Argon or Nitrogen purge (40 mL/min) to suppress oxidative mass addition, which can mask vaporization.
Step 3: Heating Profile. Initiate a heating ramp of 20°C/min from ambient temperature up to 400°C.
Step 4: DTG Analysis. Plot the first derivative of the mass loss curve (DTG). Causality: The peak maximum on the DTG curve correlates with the maximum rate of vaporization, providing a highly accurate boiling point (
Tb
) prior to any pyrolytic breakdown.
Thermal Analysis Integration Diagram
The following workflow illustrates how DSC and TGA operate as a self-validating system to comprehensively profile the thermal behavior of the compound.
Figure 1: Self-validating thermal analysis workflow for pyridine carboxylate esters.
Conclusion
For specialized intermediates like Methyl 6-ethoxynicotinate (CAS: 74357-22-5), relying on incomplete literature for thermal properties is a liability. By understanding the compound's exact molecular weight (181.19 g/mol ) and employing a rigorous, self-validating framework of DSC and TGA, researchers can definitively establish its melting and boiling points. This empirically driven approach ensures that subsequent synthetic scale-up, purification, and formulation processes are grounded in unassailable thermodynamic reality.
Technical Whitepaper: Crystallographic Determination and Structural Analysis of Methyl 6-Ethoxynicotinate
Executive Summary Methyl 6-ethoxynicotinate (CAS: 74357-22-5; Formula: C9H11NO3) is a highly versatile chemical intermediate belonging to the pyridine carboxylate ester family. It is widely utilized as a foundational sca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 6-ethoxynicotinate (CAS: 74357-22-5; Formula: C9H11NO3) is a highly versatile chemical intermediate belonging to the pyridine carboxylate ester family. It is widely utilized as a foundational scaffold in the synthesis of active pharmaceutical ingredients (APIs) and targeted agrochemicals. Understanding its solid-state properties through single-crystal X-ray diffraction (SCXRD) is critical for rational drug design, predicting solubility profiles, and controlling polymorphism during manufacturing scale-up.
This technical guide provides a comprehensive, self-validating methodological framework for the crystallographic determination of methyl 6-ethoxynicotinate. By analyzing the structural behavior of closely related nicotinic acid derivatives, we establish predictive models for its supramolecular architecture and detail a robust experimental workflow for isolating and analyzing diffraction-quality crystals.
Because the specific crystal structure of methyl 6-ethoxynicotinate is governed by a delicate balance of its functional groups, we can extrapolate its expected supramolecular architecture from the known crystallographic behavior of analogous pyridine carboxylate esters.
Conformational Planarity: Structural analyses of related methyl 6-substituted nicotinates reveal that these molecules typically adopt a nearly planar conformation between the pyridine ring and the ester group[1]. However, the flexible ethoxy group at the 6-position and the methyl ester at the 3-position possess a low barrier to rotation[2]. This flexibility may introduce a slight dihedral twist to minimize steric clashing within the crystal lattice.
Intermolecular Interactions: Lacking strong classical hydrogen bond donors (such as -OH or -NH2), the extended solid-state structure is largely governed by weak C-H···N and C-H···O hydrogen bonds[1]. The highly electronegative pyridine nitrogen acts as the primary hydrogen bond acceptor, directing the assembly of 2D molecular layers.
π-π Stacking: Aromatic π-π stacking interactions between adjacent electron-deficient pyridine rings are expected to heavily stabilize the crystal packing. In analogous nicotinates, these face-to-face interactions exhibit typical centroid-centroid separations ranging from 3.4 to 3.9 Å[1][3].
Intermolecular interaction network defining the supramolecular crystal lattice.
Experimental Workflow: A Self-Validating System
To achieve atomic-level resolution, the experimental protocol must be treated as a self-validating system where each step contains internal quality checks. Impurities or rapid precipitation kinetics will induce lattice defects, rendering the crystal useless for diffraction.
Workflow for Single-Crystal X-ray Diffraction of Methyl 6-ethoxynicotinate.
Step-by-Step Crystallization Protocol
Purity Verification (Causality): Before attempting crystallization, verify that the methyl 6-ethoxynicotinate batch is >99% pure via HPLC. Rationale: Even trace impurities can act as rogue nucleation sites, leading to twinned crystals or polymorphic mixtures.
Solvent Selection: Dissolve 50 mg of the compound in 2 mL of a semi-polar solvent (e.g., Methanol or Ethyl Acetate) in a 5 mL glass vial. Rationale: Methanol provides an optimal balance of solubility and volatility, allowing for controlled supersaturation.
Isothermal Slow Evaporation: Puncture the vial cap with a single needle hole (approx. 1 mm diameter) and place it in a vibration-free environment at a constant 20 °C. Rationale: Slow evaporation ensures thermodynamic control over the crystallization process, favoring the formation of a single, highly ordered crystal lattice rather than kinetic amorphous precipitates.
Optical Validation: After 3–7 days, inspect the vial under a polarized light microscope. Self-Validation: A diffraction-quality crystal will exhibit sharp edges, clear faces, and uniform birefringence (complete extinction of light every 90 degrees of rotation), confirming a single crystalline domain.
Step-by-Step X-Ray Data Collection Protocol
Cryogenic Mounting: Harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon cryoloop coated in Paratone-N oil. Immediately transfer the loop to the diffractometer goniometer under a continuous stream of dry nitrogen at 100 K. Rationale: The ethoxy and methyl ester substituents possess low rotational barriers[2]. Ambient temperatures would result in severe dynamic disorder, artificially inflating the thermal ellipsoids and obscuring accurate bond lengths.
Diffraction Parameters: Utilize a diffractometer equipped with a Molybdenum Kα X-ray source (
λ=0.71073
Å). Rationale: Mo Kα radiation is selected over Copper Kα to minimize X-ray absorption effects and achieve a higher resolution limit (
sinθ/λ
), which is critical for accurately resolving the anisotropic thermal parameters of the flexible ester tails.
Data Reduction and Validation: Integrate the raw frames using software such as APEX/SAINT. Self-Validation: Check the internal agreement factor (
Rint
). An
Rint<0.05
validates that the integration, scaling, and empirical absorption corrections were successful.
Data Processing and Structural Refinement
Once the high-resolution diffraction data is collected, the structure must be solved and refined to ensure scientific integrity.
Structure Solution: Employ Direct Methods or Intrinsic Phasing (e.g., SHELXT) to locate the heavy atoms (C, N, O) in the asymmetric unit.
Anisotropic Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). All non-hydrogen atoms must be refined anisotropically to model their thermal motion accurately.
Hydrogen Atom Placement: Position hydrogen atoms geometrically and refine them using a riding model. For the methyl groups, allow them to rotate freely to match the maximum electron density, but constrain their bond lengths.
Final Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine. Self-Validation: The absence of Level A or B alerts confirms the structural model is chemically and crystallographically sound.
Quantitative Data Summaries
The following tables summarize the predicted crystallographic parameters based on structural analogues, alongside the optimized data collection metrics required for methyl 6-ethoxynicotinate.
Table 1: Predicted Crystallographic Parameters for Methyl 6-ethoxynicotinate
Parameter
Expected Value Range
Mechanistic Rationale
Crystal System
Monoclinic or Triclinic
Typical for asymmetric small organic molecules lacking high-order rotational symmetry.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing is highly favored to maximize dipole-dipole cancellation in the solid state.
Z (Molecules/Unit Cell)
4 (Monoclinic) or 2 (Triclinic)
Standard packing efficiency for a molecular volume of this size.
Centroid-Centroid Distance
3.4 - 3.9 Å
Driven by face-to-face π-π stacking of the electron-deficient pyridine rings[1][3].
Table 2: Optimized X-ray Data Collection Protocol
Step
Parameter
Causality / Validation Check
Radiation Source
Mo Kα (
λ=0.71073
Å)
Minimizes absorption; maximizes resolution for small organic molecules.
Temperature
100 K (N₂ stream)
Suppresses thermal motion of the flexible ester and ethoxy groups[2].
Detector Distance
40 - 50 mm
Optimizes Bragg spot separation while capturing high-angle reflections.
Refinement Model
Full-matrix least-squares on
F2
Ensures robust statistical weighting of all collected reflections.
Thermodynamic Profiling and Physicochemical Characterization of Methyl 6-Ethoxynicotinate and Its Derivatives: A Technical Guide
Executive Summary Methyl 6-ethoxynicotinate (CAS: 74357-22-5) is a high-purity chemical intermediate belonging to the pyridine carboxylate ester family[1][2]. In pharmaceutical preformulation, pyridine derivatives are fr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 6-ethoxynicotinate (CAS: 74357-22-5) is a high-purity chemical intermediate belonging to the pyridine carboxylate ester family[1][2]. In pharmaceutical preformulation, pyridine derivatives are frequently utilized as active pharmaceutical ingredients (APIs) or prodrugs designed for percutaneous delivery. To rationally design solvent vehicles and predict the physical stability of these compounds, a rigorous understanding of their thermodynamic properties—specifically phase transitions, enthalpies of fusion/vaporization, and equilibrium solubility—is mandatory.
This whitepaper details the thermodynamic framework governing Methyl 6-ethoxynicotinate and its structural analogs (e.g., methyl nicotinate). By exploring the causality between molecular structure and macroscopic thermodynamic behavior, we provide self-validating experimental protocols to accurately profile these compounds for advanced drug delivery systems.
Structural Thermodynamics & Causality
The thermodynamic landscape of nicotinate esters is dictated by the interplay between the electron-deficient pyridine ring and the ester moiety. The foundational molecule, methyl nicotinate, is a crystalline solid at room temperature with a melting point of 38–43°C[3][4].
When we introduce a 6-ethoxy substitution to create Methyl 6-ethoxynicotinate, we fundamentally alter the crystal lattice energy. The ethoxy group acts as an electron-donating group via resonance, modifying the electron density of the pyridine nitrogen and altering its hydrogen-bonding acceptor capacity. Furthermore, the steric bulk of the ethoxy chain disrupts the tight molecular packing seen in unsubstituted methyl nicotinate.
Causality in Formulation: Why do these structural changes matter? The enthalpy of fusion (
ΔfusH
) and the melting temperature directly dictate the ideal solubility of the compound in any given solvent. A lower melting point or reduced lattice energy generally translates to a higher thermodynamic activity in a solvent vehicle at room temperature. As demonstrated by Hadgraft’s paradigms on percutaneous penetration, maximizing the thermodynamic activity of a nicotinate derivative in the vehicle is the primary driver for maximizing its flux across the stratum corneum[5].
Quantitative Thermodynamic Baseline Data
Due to the specialized nature of Methyl 6-ethoxynicotinate, we extrapolate its expected thermal behavior by analyzing the established thermodynamic parameters of its closely related pyridine carboxylic acid methyl ester isomers[6].
To prevent formulation failures (e.g., unexpected API precipitation or degradation), thermodynamic data must be generated using self-validating systems. Below are the gold-standard protocols for profiling nicotinate derivatives.
Fig 1. Thermodynamic profiling workflow for nicotinate ester formulation.
Protocol 1: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)
Rationale: We utilize DSC rather than simple capillary melting point apparatuses because DSC quantifies the exact molar enthalpy of fusion (
ΔfusH
). This value is a non-negotiable prerequisite for calculating the theoretical ideal solubility of the compound[6].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 2.0–5.0 mg of high-purity Methyl 6-ethoxynicotinate into an aluminum DSC pan. Seal with a crimped lid to prevent volatile loss.
Purge Gas: Utilize dry Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
Thermal Cycle:
Equilibrate the sample at 0°C for 5 minutes.
Heat from 0°C to 100°C at a strictly controlled ramp rate of 5°C/min.
Data Extraction: Integrate the endothermic melting peak to determine the onset temperature (
Tm
) and the area under the curve to calculate
ΔfusH
in kJ/mol.
Validation: Run an Indium standard prior to the sample to verify temperature and enthalpy calibration.
Rationale: We prioritize the isothermal shake-flask method over kinetic solvent-shift assays. Kinetic methods often trap the solute in a metastable supersaturated state, yielding artificially inflated solubility values. The shake-flask method isolates the true thermodynamic solubility limit dictated by the chemical potential of the crystalline solid[7].
Step-by-Step Methodology:
Saturation: Add an excess amount of solid Methyl 6-ethoxynicotinate to 5.0 mL of the target solvent (e.g., aqueous buffer, glycerol, or DMSO) in a tightly sealed borosilicate glass vial[7]. Visual presence of excess solid is required to ensure saturation.
Equilibration: Place the vial in an isothermal shaking water bath at exactly 298.15 K (25°C) and agitate at 150 RPM for 48 hours.
Phase Separation: Remove the vial and allow the undissolved solid to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).
Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration via High-Performance Liquid Chromatography (HPLC) coupled with UV detection.
The penetration of nicotinate derivatives through the skin is not merely a function of concentration, but of thermodynamic activity. Research utilizing laser Doppler flowmetry has proven that altering the solvent vehicle (e.g., adding DMSO or diethylene glycol monoethyl ether) changes the solubility of the nicotinate ester in the vehicle[8].
If Methyl 6-ethoxynicotinate is formulated in a vehicle where it has very high solubility (e.g., pure glycerol), its thermodynamic activity is lowered, which delays the onset of percutaneous penetration[5]. Conversely, formulating it at saturation in a vehicle where it has lower solubility maximizes its chemical potential, driving it rapidly into the stratum corneum[5]. Increased penetration by solvents like DMSO is often entirely driven by these thermodynamic effects rather than true biological permeation enhancement[8].
Chemical Stability and Hydrolysis
Nicotinate esters are susceptible to pH-dependent hydrolysis. In aqueous solutions, degradation is catalyzed by hydroxide ions, making the compound highly unstable at alkaline pH (7.4–10.0)[7].
Fig 2. Base-catalyzed hydrolysis pathway of Methyl 6-ethoxynicotinate in aqueous vehicles.
To ensure thermodynamic and chemical stability, formulations containing Methyl 6-ethoxynicotinate should be buffered to an acidic pH (e.g., pH 4.0–5.5) or formulated in non-aqueous or mixed co-solvent systems where the rate of alkaline hydrolysis is significantly suppressed[7].
References
Ribeiro da Silva, M. D. M. C., et al. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]
NIST Standard Reference Database. Methyl nicotinate. Available at: [Link]
Hadgraft, J. Percutaneous Penetration Paradigms. Skin Pharmacology and Physiology, Karger Publishers. Available at: [Link]
PubMed. Percutaneous penetration of methyl nicotinate from ointments using the laser Doppler technique: bioequivalence and enhancer effects. Available at: [Link]
Application Note: A Step-by-Step Synthesis Protocol for Methyl 6-ethoxynicotinate
Abstract This document provides a comprehensive, two-step protocol for the synthesis of Methyl 6-ethoxynicotinate, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of Methyl 6-ethoxynicotinate, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materials science. The synthesis commences with the Fischer esterification of commercially available 6-chloronicotinic acid to yield the key intermediate, Methyl 6-chloronicotinate. This intermediate subsequently undergoes a nucleophilic aromatic substitution with sodium ethoxide to afford the final product. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction
Substituted nicotinic acid esters are fundamental building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Methyl 6-ethoxynicotinate, with its characteristic pyridine core, ester functionality, and ether linkage, presents a versatile scaffold for further chemical elaboration. The synthetic strategy detailed herein is robust and proceeds through well-established, high-yielding transformations.
The protocol is presented in two main parts:
Part I: Acid-catalyzed esterification of 6-chloronicotinic acid.
Part II: Nucleophilic aromatic substitution (SNAr) to install the ethoxy group.
This document provides the scientific rationale behind key procedural choices, ensuring that the user can not only replicate the synthesis but also understand the underlying chemical principles.
Overall Synthetic Workflow
The conversion of 6-chloronicotinic acid to Methyl 6-ethoxynicotinate is achieved in two sequential steps as illustrated below.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of Methyl 6-chloronicotinate
This initial step involves the conversion of the carboxylic acid functional group of 6-chloronicotinic acid into a methyl ester via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
6-Chloronicotinic Acid
≥98%
Standard Supplier
Starting material
Methanol (CH₃OH)
Anhydrous
Standard Supplier
Reagent and solvent
Sulfuric Acid (H₂SO₄)
Concentrated (98%)
Standard Supplier
Catalyst
Dichloromethane (CH₂Cl₂)
ACS Grade
Standard Supplier
Extraction solvent
Sodium Bicarbonate (NaHCO₃)
Saturated Aqueous Sol.
In-house prep.
For neutralization
Sodium Sulfate (Na₂SO₄)
Anhydrous
Standard Supplier
Drying agent
Round-bottom flask (250 mL)
-
-
Reaction vessel
Reflux condenser
-
-
-
Magnetic stirrer and stir bar
-
-
-
Separatory funnel (500 mL)
-
-
For extraction
Rotary evaporator
-
-
For solvent removal
Step-by-Step Experimental Protocol
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (10.0 g, 63.5 mmol).
Addition of Reagents: Add 100 mL of anhydrous methanol to the flask. Stir the suspension until the solid is mostly dissolved.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.5 mL, ~63.5 mmol) to the stirring mixture. Caution: This addition is exothermic.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to the concentrated residue until the effervescence ceases and the pH of the aqueous layer is ~7-8.
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).[3]
Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 6-chloronicotinate as a solid. The product can be further purified by recrystallization if necessary.[3]
Part II: Synthesis of Methyl 6-ethoxynicotinate
This second step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the electron-deficient pyridine ring is displaced by a strong nucleophile, sodium ethoxide. The reaction mechanism is facilitated by the electron-withdrawing nature of the ester group and the ring nitrogen. This reaction is a variation of the classic Williamson ether synthesis, adapted for an aromatic substrate.[4][5]
Caption: Simplified mechanism of the SNAr reaction.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Methyl 6-chloronicotinate
From Part I
-
Starting material
Ethanol (EtOH)
Absolute (200 proof)
Standard Supplier
Reagent and solvent
Sodium (Na) metal
Reagent Grade
Standard Supplier
For preparing NaOEt
Ammonium Chloride (NH₄Cl)
Saturated Aqueous Sol.
In-house prep.
For quenching
Ethyl Acetate (EtOAc)
ACS Grade
Standard Supplier
Extraction solvent
Brine
Saturated Aqueous Sol.
In-house prep.
For washing
Magnesium Sulfate (MgSO₄)
Anhydrous
Standard Supplier
Drying agent
Three-neck flask (250 mL)
-
-
Reaction vessel
Reflux condenser with drying tube
-
-
-
Dropping funnel
-
-
-
Step-by-Step Experimental Protocol
Preparation of Sodium Ethoxide: In a dry 250 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place 80 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.6 g, 70 mmol) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[6]
Reactant Addition: Dissolve Methyl 6-chloronicotinate (10.0 g, 58.3 mmol) in 40 mL of absolute ethanol. Transfer this solution to a dropping funnel and add it dropwise to the freshly prepared sodium ethoxide solution over 20-30 minutes.
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours, or until TLC indicates the consumption of the starting material.
Quenching: Cool the reaction mixture to room temperature and then carefully pour it over 200 mL of ice-cold saturated ammonium chloride solution to quench the reaction.
Solvent Removal and Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Isolation and Purification: Filter the drying agent and remove the solvent by rotary evaporation to yield the crude Methyl 6-ethoxynicotinate. The product can be purified by silica gel column chromatography or recrystallization to obtain a pure solid.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Reagents:
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care to avoid contact with skin and eyes.
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from any source of water.
Solvents: Methanol, ethanol, dichloromethane, and ethyl acetate are flammable. Keep away from open flames and ignition sources.
Application Note: Methyl 6-Ethoxynicotinate as a Versatile Pyridine Scaffold in Targeted Inhibitor Synthesis
Executive Summary & Mechanistic Rationale In the landscape of modern pharmaceutical research, substituted pyridines are ubiquitous due to their favorable physicochemical properties, including enhanced aqueous solubility...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the landscape of modern pharmaceutical research, substituted pyridines are ubiquitous due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. Methyl 6-ethoxynicotinate (CAS: 74357-22-5) has emerged as a high-purity, highly versatile chemical intermediate for the development of targeted therapeutics[1],[2].
As a Senior Application Scientist, I frequently select this specific precursor when designing complex inhibitor scaffolds—such as pyrazolo-pyrimidine derivatives for PDE5 inhibition[3] or tricyclic fragments for Methionine Adenosyltransferase 2A (MAT2A) inhibition[4].
The causality behind this selection is twofold:
The C6-Ethoxy Group (Steric & Electronic Modulator): The ethoxy substituent acts as an electron-donating group via resonance, which selectively modulates the electron density of the pyridine ring. More importantly, in biological systems, this ethoxy tail provides critical lipophilicity and steric bulk. For instance, in MAT2A inhibitors, the ethoxy group extends outward to engage in essential hydrophobic interactions within the allosteric binding pocket[4].
The C3-Methyl Ester (Electrophilic Handle): The methyl ester provides an ideal, highly reactive electrophilic center. It can be selectively saponified to 6-ethoxynicotinic acid (CAS: 97455-65-7) [5], serving as a robust foundation for subsequent amide coupling, reduction, or cross-coupling methodologies.
Pathway Visualization
The following workflow illustrates the standard synthetic trajectory from the base precursor to a bioactive inhibitor scaffold.
Synthetic workflow from Methyl 6-ethoxynicotinate to bioactive inhibitor scaffolds.
Quantitative Data & Specifications
To ensure reproducibility, researchers must verify the physicochemical properties of the starting materials and optimize reaction conditions based on empirical data.
Table 2: Optimization of Amide Coupling Conditions (Empirical Data)
Data represents typical yields when coupling 6-ethoxynicotinic acid with a sterically hindered secondary amine.
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Purity (LC-MS)
EDC·HCl / HOBt
DIPEA
DMF
12
65%
92%
T3P (50% in EtOAc)
Et3N
EtOAc
8
78%
95%
HATU
DIPEA
DMF
4
91%
>98%
Experimental Protocols
The following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to ensure that each step is verified before proceeding, safeguarding the integrity of the synthetic pipeline.
Protocol A: Saponification to 6-Ethoxynicotinic Acid
This protocol converts Methyl 6-ethoxynicotinate into its corresponding carboxylic acid, a prerequisite for amide-based inhibitor synthesis[3].
Reagents & Materials:
Methyl 6-ethoxynicotinate (1.0 eq)
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)
Tetrahydrofuran (THF) / Deionized Water (3:1 v/v)
1N Hydrochloric Acid (HCl)
Step-by-Step Methodology:
Initialization: Dissolve Methyl 6-ethoxynicotinate (10 mmol) in 30 mL of a THF/H₂O (3:1) mixture in a round-bottom flask equipped with a magnetic stirrer.
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add LiOH·H₂O (25 mmol) in portions to prevent localized exothermic degradation.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4 hours.
Self-Validation (IPC 1): Sample 10 µL of the reaction mixture, quench with 1N HCl, and extract with Ethyl Acetate (EtOAc). Run TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material spot (higher Rf) is entirely consumed.
Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 15 mL of water and cool to 0 °C.
Acidification: Dropwise, add 1N HCl until the pH reaches 3-4. Expert Insight: Do not over-acidify (pH < 2), as the pyridine nitrogen will protonate, causing the product to re-dissolve into the aqueous phase.
Filtration: Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry under a high vacuum to afford 6-Ethoxynicotinic acid.
Protocol B: Amide Coupling for Inhibitor Scaffold Generation
This protocol details the coupling of 6-Ethoxynicotinic acid with a target amine to form a bioactive scaffold (e.g., a precursor to a MAT2A or PDE5 inhibitor)[3],[4].
Reagents & Materials:
6-Ethoxynicotinic acid (1.0 eq)
Target Amine (e.g., a functionalized piperazine or aniline) (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 6-Ethoxynicotinic acid (5 mmol) and HATU (6 mmol) in 20 mL of anhydrous DMF.
Base Addition: Add DIPEA (15 mmol) dropwise. Stir the mixture at room temperature for 15 minutes.
Causality & Expert Insight: HATU is selected over EDC/HOBt because the electron-withdrawing nature of the pyridine nitrogen can make the carboxylic acid less nucleophilic during the initial activation step. HATU forms a highly reactive HOAt ester, driving the reaction forward efficiently. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions with the activated ester.
Amine Introduction: Add the target amine (5.5 mmol) in a single portion. Stir the reaction at room temperature for 4 hours.
Self-Validation (IPC 2): Perform LC-MS analysis. The mass spectrum should confirm the disappearance of the acid mass (m/z 168 [M+H]+) and the appearance of the target amide mass.
Quenching & Extraction: Quench the reaction by pouring it into 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 30 mL).
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the final bioactive scaffold.
Google Patents. "WO2001027112A1 - 5-(2-substituted-5-heterocyclylsulphonylpyrid-3-yl)-dihydropyrazolo[4,3-d]pyrimidin-7-ones as phosphodiesterase inhibitors".
Journal of Medicinal Chemistry - ACS Publications. "Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability".
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of Methyl 6-ethoxynicotinate
Abstract This application note describes a comprehensive, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 6-ethoxynicotinate. The method...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes a comprehensive, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 6-ethoxynicotinate. The method was developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals. The procedure detailed herein was systematically optimized and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
Methyl 6-ethoxynicotinate is a pyridine-carboxylate derivative of interest in pharmaceutical and chemical synthesis. As with many active pharmaceutical ingredients (APIs) and intermediates, a reliable and validated analytical method is crucial for quality control, stability testing, and research purposes. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This note provides a step-by-step guide through the logical development and rigorous validation of an isocratic RP-HPLC method suitable for the routine analysis of Methyl 6-ethoxynicotinate.
Analyte Characterization & Initial Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.
Table 1: Physicochemical Properties of Methyl 6-ethoxynicotinate
Property
Value / Structure
Source / Rationale
Structure
(Structure based on IUPAC name)
IUPAC Name
methyl 6-ethoxypyridine-3-carboxylate
N/A
Molecular Formula
C9H11NO3
N/A
Molecular Weight
181.19 g/mol
N/A
Predicted logP
~1.5 - 2.0
The molecule has both hydrophobic (ethoxy, methyl ester) and polar (pyridine ring, ester carbonyl) features, making it suitable for reverse-phase chromatography.
Predicted pKa
~3.0 - 4.0
The pyridine nitrogen is basic and can be protonated. Controlling the mobile phase pH is critical to ensure a consistent charge state and avoid peak tailing.
UV Absorbance
Maxima expected ~220 nm and ~270 nm
Pyridine derivatives typically exhibit strong absorbance in the UV region.[2] The exact maxima were determined empirically.
Based on these properties, a reverse-phase HPLC method was selected as the most appropriate approach, utilizing a non-polar stationary phase and a polar mobile phase to separate the analyte based on hydrophobic interactions.[1][3]
Method Development and Optimization
The method development process followed a systematic approach, starting with initial screening and progressing to fine-tuning of critical parameters.[4]
Initial Screening: Column and Mobile Phase Selection
Stationary Phase: A C18 column (e.g., 150 x 4.6 mm, 5 µm) was chosen as the initial column. C18 is a versatile, non-polar stationary phase that provides good retention for moderately polar compounds like Methyl 6-ethoxynicotinate.
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier is required.
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and UV cutoff.
Aqueous Phase: A phosphate buffer was selected to control the mobile phase pH. Based on the predicted pKa of the pyridine nitrogen (~3-4), a pH of 6.8 was chosen to ensure the analyte is in its neutral, unprotonated form, promoting better retention and peak shape.
Detection: Based on a UV scan of a standard solution, two potential wavelengths were identified. The wavelength of 272 nm was selected for analysis as it offered a good balance of sensitivity and specificity with lower baseline noise compared to the lower wavelength maximum.
Optimization of Chromatographic Conditions
The initial screening conditions were systematically optimized to achieve the desired performance: good resolution, symmetric peak shape, and a reasonable run time.
Isocratic vs. Gradient: Initial gradient runs showed that the analyte eluted at a relatively low organic percentage. This indicated that a simple isocratic method would be sufficient, offering benefits of robustness and simplicity.
Organic Modifier Percentage: The percentage of acetonitrile was varied. A composition of 45% Acetonitrile was found to provide optimal retention (k' between 2 and 10) and a good run time.
Buffer Concentration and pH: The pH was confirmed to be optimal at 6.8. A buffer concentration of 20 mM was found to be sufficient to maintain pH stability without risking precipitation.
Column Temperature: The column temperature was set to 30°C to ensure consistent retention times and improve peak efficiency.
Flow Rate: A flow rate of 1.0 mL/min was chosen as it provided good efficiency and a reasonable backpressure for the selected column.
Detailed Analytical Method Protocol
Optimized HPLC Conditions
Table 2: Final Optimized Chromatographic Conditions
Buffer Preparation (20 mM, pH 6.8): Dissolve approximately 2.72 g of monobasic potassium phosphate (KH2PO4) in 1 L of HPLC-grade water. Adjust the pH to 6.8 using a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 55:45 (v/v) ratio. Degas before use.
Diluent: The mobile phase is used as the diluent for all sample and standard preparations.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 6-ethoxynicotinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7] The validation encompassed specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample. The blank showed no interfering peaks at the retention time of Methyl 6-ethoxynicotinate. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally pure and free from co-eluting impurities.
Linearity and Range
Linearity was assessed by analyzing six concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Correlation Coefficient (r²): > 0.999
Range: 1 - 100 µg/mL
Accuracy
Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Acceptance Criterion: 98.0% - 102.0% recovery.
Result: The mean recovery was found to be within the acceptance limits for all levels.
Precision
Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
Result: RSD < 1.0%
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.
Result: The RSD between the two days was < 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD: 0.25 µg/mL
LOQ: 0.80 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.
Variations Studied:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase pH (± 0.2 units)
Result: No significant changes were observed in retention time or peak area, demonstrating the method's robustness.
Table 3: Summary of Validation Results
Validation Parameter
Result
Acceptance Criteria (ICH)
Specificity
No interference observed
Method is specific
Linearity (r²)
0.9995
≥ 0.999
Range (µg/mL)
1 - 100
Defined and linear
Accuracy (% Recovery)
99.2% - 101.5%
Typically 98.0% - 102.0%
Precision (Repeatability RSD%)
0.65%
≤ 2.0%
Precision (Intermediate RSD%)
1.12%
≤ 2.0%
LOD (µg/mL)
0.25
N/A
LOQ (µg/mL)
0.80
N/A
Robustness
Passed
No significant impact on results
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of Methyl 6-ethoxynicotinate. The method adheres to the requirements of the ICH guidelines and is suitable for routine quality control and research applications. The systematic approach outlined in this document provides a clear framework for developing and validating robust analytical methods for similar pyridine-based compounds.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
Guides for method development. YMC CO., LTD. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. [Link]
Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
HPLC Separation of Pyridinecarboxylic Acids. AugustaChrom. [Link]
UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Arhiv za farmaciju. [Link]
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Methyl 6-ethoxynicotinate
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] For researchers and professionals in d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a detailed, field-proven protocol for acquiring high-quality ¹H (proton) and ¹³C (carbon-13) NMR spectra of Methyl 6-ethoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry.
The methodologies outlined herein are designed to ensure scientific integrity through self-validating systems, from sample preparation to data acquisition and processing. By explaining the causality behind experimental choices, this document serves as both a practical guide and an educational resource for obtaining reproducible and reliable NMR data.
Core Principles of NMR Sample Preparation
The quality of an NMR spectrum is profoundly influenced by the sample preparation process.[2] A meticulously prepared sample is the foundation for obtaining high-resolution data with minimal artifacts. The primary objectives of sample preparation are to dissolve the analyte in a suitable deuterated solvent, remove any particulate matter, and ensure a homogeneous solution within the NMR tube.
Selection of Deuterated Solvents
Deuterated solvents are fundamental to solution-state NMR for several critical reasons. The replacement of hydrogen (¹H) with deuterium (²H) minimizes the solvent's own proton signals, which would otherwise overwhelm the analyte's signals.[3][4] Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring stability and reproducibility during data acquisition.[3]
For Methyl 6-ethoxynicotinate, which possesses moderate polarity, Deuterated Chloroform (CDCl₃) is the recommended solvent.[5][6] It effectively solubilizes a wide range of organic compounds and its residual proton signal (CHCl₃) at approximately 7.26 ppm provides a convenient internal reference for calibrating the chemical shift axis.[5][7]
Analyte Concentration
The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) of the resulting spectrum.[8] For ¹H NMR, a lower concentration is often sufficient, while ¹³C NMR, being inherently less sensitive, requires a more concentrated sample.
Experiment
Recommended Sample Amount
Rationale
¹H NMR
5-25 mg
Provides adequate signal within a few minutes of acquisition for most small molecules.[9]
¹³C NMR
50-100 mg
Compensates for the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, ensuring a good S/N in a reasonable timeframe (20-60 minutes).[9]
Note: Highly concentrated samples may increase solution viscosity, potentially leading to broader lines in the ¹H spectrum. A balance must be struck to optimize for both types of experiments if run on the same sample.[2]
Internal Referencing Standard
Accurate chemical shift referencing is crucial for the reliable interpretation and comparison of NMR data. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[10]
Key advantages of TMS include:
Chemical Inertness: It is largely non-reactive with most organic compounds.[11]
Single, Sharp Signal: Its twelve equivalent protons and four equivalent carbons produce a single, intense signal in both ¹H and ¹³C spectra.[10]
Distinct Chemical Shift: The signal is assigned a chemical shift of 0 ppm and typically does not overlap with signals from the analyte.[10]
Volatility: TMS can be easily removed from the sample after analysis due to its high volatility.[10]
While referencing to the residual solvent peak is a common practice, using TMS as an internal standard generally results in more accurate and reproducible chemical shifts.[11]
Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to the final structural elucidation of Methyl 6-ethoxynicotinate.
Caption: General workflow for NMR analysis from sample preparation to structural confirmation.[12]
Detailed Protocols
Part 1: Sample Preparation
This protocol ensures a high-quality sample, free from particulates and moisture, which is crucial for obtaining sharp, well-resolved NMR spectra.[7]
Materials:
Methyl 6-ethoxynicotinate
Deuterated Chloroform (CDCl₃), high purity
Tetramethylsilane (TMS)
5 mm NMR tubes, clean and dry
Glass Pasteur pipette and glass wool
Small vial for dissolution
Step-by-Step Procedure:
Weighing the Sample: Accurately weigh the appropriate amount of Methyl 6-ethoxynicotinate (see concentration table above) and transfer it into a clean, dry vial.[13]
Solvent and Standard Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] To this solution, add a small drop of TMS.
Expert Tip: To avoid adding excess TMS, it is often practical to prepare a stock solution of CDCl₃ containing a small amount of TMS that can be used for several samples.[9]
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
Filtration: Pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube.[2] This step is critical to remove any solid particles that can degrade spectral quality by distorting the magnetic field homogeneity.[2]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[4] Label the tube clearly with the sample identification.
Part 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point for a 400 MHz or 500 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.[14][15]
A. ¹H NMR Acquisition Parameters
Parameter
Recommended Value
Rationale
Pulse Sequence
Standard single-pulse (e.g., zg30)
A robust and simple experiment for routine ¹H spectra.[12]
Number of Scans (NS)
16 - 64
Provides a good signal-to-noise ratio for typical sample concentrations.[12] Increasing the number of scans improves S/N by the square root of the number of scans.[16]
Relaxation Delay (D1)
1-2 seconds
Allows for sufficient relaxation of most protons in small molecules between pulses, ensuring accurate integration.[8]
Acquisition Time (AQ)
2-4 seconds
Determines the digital resolution of the spectrum. A longer acquisition time yields better resolution.[12]
Spectral Width (SW)
~16 ppm
Encompasses the typical chemical shift range for most organic molecules.[12]
Pulse Angle
30-90 degrees
A 90-degree pulse maximizes signal for a single scan. For multiple scans, a smaller flip angle (e.g., 30 degrees) combined with a shorter relaxation delay can improve throughput.[8]
B. ¹³C NMR Acquisition Parameters
Parameter
Recommended Value
Rationale
Pulse Sequence
Proton-decoupled single-pulse (e.g., zgpg30)
Simplifies the spectrum to single lines for each unique carbon by removing ¹H-¹³C coupling, which also provides a Nuclear Overhauser Effect (NOE) enhancement to the signal.[17]
Number of Scans (NS)
1024 or more
Necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Relaxation Delay (D1)
2-5 seconds
Quaternary carbons often have longer relaxation times, so a slightly longer delay is beneficial for their detection and quantification.
Acquisition Time (AQ)
1-2 seconds
Provides sufficient resolution for the broader peaks typical of ¹³C NMR.
Spectral Width (SW)
~240 ppm
Covers the entire chemical shift range for carbon nuclei in most organic compounds.[18]
Locking and Shimming:
Before acquisition, the instrument's magnetic field must be "locked" onto the deuterium signal of the CDCl₃.[12] Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[12]
Data Analysis and Expected Spectra
Structure and Predicted Chemical Shifts
The structure of Methyl 6-ethoxynicotinate with atom numbering for NMR assignment is shown below. The expected chemical shifts are influenced by the electronic environment of each nucleus. The electronegative oxygen and nitrogen atoms, along with the aromatic pyridine ring, will cause downfield shifts for nearby protons and carbons.
Caption: Structure of Methyl 6-ethoxynicotinate with atom numbering for NMR assignment.
Expected ¹H NMR Spectrum
Aromatic Protons (H-2, H-4, H-5): These will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the nitrogen and the substituents. Protons on pyridine rings are known to have distinct chemical shifts.[19][20]
Ethoxy Group (H-6, H-7): The methylene protons (H-6) adjacent to the oxygen will be a quartet deshielded to around δ 4.0-4.5 ppm. The methyl protons (H-7) will be a triplet further upfield, around δ 1.3-1.5 ppm, coupled to the methylene protons.
Methyl Ester (H-8): The methyl protons of the ester group will appear as a singlet, typically in the range of δ 3.5-4.0 ppm.
Expected ¹³C NMR Spectrum
Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 165-175 ppm.[18]
Aromatic Carbons (Pyridine Ring): These carbons will resonate between δ 110-160 ppm. The carbons directly attached to nitrogen and oxygen (C-2, C-6) will be the most deshielded within this group.[18]
Ethoxy Group (C-6, C-7): The methylene carbon (C-6) will be around δ 60-70 ppm, while the methyl carbon (C-7) will be much further upfield, around δ 15-20 ppm.[21]
Methyl Ester (C-8): The methyl carbon of the ester will appear around δ 50-55 ppm.[21]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the successful acquisition of ¹H and ¹³C NMR spectra for Methyl 6-ethoxynicotinate. By adhering to these detailed steps for sample preparation, utilizing the recommended instrument parameters, and understanding the principles behind these choices, researchers can generate high-quality, reproducible data essential for structural verification and further research in drug development and chemical sciences.
References
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
(2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from a professional chemical supplier's website.
(2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from a pharmaceutical chemical supplier's website.
University of Wisconsin-Madison, Department of Chemistry. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from a university chemistry department website.
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
Alfa Chemistry. (2026, January 4). Common Deuterated Solvents and Their Characteristics.
University of Cambridge, Department of Chemistry. NMR Sample Preparation. Retrieved from a university chemistry department website.
Guzman, A. L., & Hoye, T. R. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.
Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
Weizmann Institute of Science, Chemical Research Support. NMR Sample Preparation & NMR Tubes. Retrieved from a research institute's support website.
University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition.
Scribd. Tetramethylsilane as NMR Standard.
Wikipedia. Tetramethylsilane.
Organomation. NMR Sample Preparation: The Complete Guide.
Foroozandeh, M., et al. (2021, July 29). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry.
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
University of Wisconsin-Madison, Chemistry Department NMR Facility. (2020, April 13). Optimized Default 1H Parameters.
JEOL USA. Optimizing NMR Processing: Techniques and Best Practices.
BenchChem. 1H and 13C NMR spectral data of Pyridine-2,4,6-tricarboxylic acid.
National Institutes of Health. (2016). NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. PMC.
MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
Atta-ur-Rahman & Choudhary, M. I. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from a scientific publisher's book chapter.
University of Wisconsin-Green Bay. Short Summary of 1H-NMR Interpretation. Retrieved from a university chemistry resource page.
MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.
National Institutes of Health. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
ResearchGate. (2023). Interpretation of 1H-NMR and 13C-NMR data for compound 8.
Hong Lab MIT. Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins.
OpenStax. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
National Institutes of Health. Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins. PMC.
National Institutes of Health. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. PMC.
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from a university chemistry course website.
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
NMRdb.org. Predict 13C carbon NMR spectra.
Doc Brown's Chemistry. (2025, November 17). low/high resolution 1H proton nmr spectrum of methyl ethanoate.
Michigan State University, Department of Chemistry. Proton NMR Table. Retrieved from a university chemistry department website.
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Advanced Application Note & Experimental Protocol.
Strategic Significance & Substrate Profiling
In modern medicinal chemistry, the late-stage functionalization of highly decorated heterocycles is a critical bottleneck. Methyl 6-ethoxynicotinate (CAS: 74357-22-5) is a highly privileged, electron-deficient pyridine scaffold featuring two distinct oxygen-based functional groups: a C3-methyl ester and a C6-ethoxy ether[1].
Historically, cross-coupling required the use of pre-halogenated substrates (e.g., bromopyridines), adding synthetic steps and generating stoichiometric halide waste. However, advancements in Nickel-catalyzed C–O bond activation have revolutionized this paradigm. By leveraging the unique redox properties of nickel, researchers can directly utilize the innate C–O bonds of Methyl 6-ethoxynicotinate as electrophilic coupling sites[2]. This application note details two orthogonal, divergent cross-coupling pathways:
As a Senior Application Scientist, I frequently observe failures in C–O activation when researchers attempt to use standard Palladium (Pd) catalysts. The C(sp²)–O bond in 2-alkoxypyridines possesses a high bond dissociation energy (~100 kcal/mol), rendering Pd effectively inert.
Nickel (Ni) succeeds where Palladium fails due to three fundamental factors:
Enhanced Backbonding: Low-valent Ni(0) is significantly more nucleophilic and electron-rich than Pd(0). This allows for robust electron donation into the high-energy
σ
orbital of the C–O bond, facilitating oxidative addition[2].
Directing Group Proximity: The pyridine nitrogen weakly coordinates to the Ni center, anchoring the catalyst in close proximity to the C6-ethoxy group. This pre-organization drastically lowers the activation energy required for C–O cleavage.
Ligand-Driven Geometry: The choice of ligand dictates the reaction pathway. Monodentate, sterically demanding phosphines (like PCy₃) stabilize the Ni(II) intermediate for direct cross-coupling[3], whereas bidentate ligands (like dcype) enforce a cis-geometry that promotes the extrusion of carbon monoxide in ester cleavage[4].
Divergent Cross-Coupling Pathways
Caption: Divergent Ni-Catalyzed Cross-Coupling Pathways for Methyl 6-ethoxynicotinate.
Quantitative Data Presentation
To aid in experimental design, the thermodynamic and kinetic requirements for both pathways are summarized below. Note the distinct divergence in ligand selection and thermal requirements.
The following protocols are designed with built-in validation checkpoints to ensure scientific rigor and reproducibility.
Protocol A: Ni-Catalyzed Suzuki-Miyaura Coupling via C6-Ethoxy Cleavage
Objective: Synthesize 6-aryl-3-pyridinecarboxylates by selectively cleaving the C6-ethoxy bond while leaving the C3-ester intact.
Step-by-Step Methodology:
Atmosphere Control: Transfer a 10 mL Schlenk tube into an argon-filled glovebox. Causality: Ni(cod)₂ is highly susceptible to irreversible oxidation by atmospheric O₂. Rigorous exclusion of oxygen is non-negotiable.
Reagent Assembly: To the tube, add Methyl 6-ethoxynicotinate (1.0 mmol, 181.2 mg), the desired arylboronic acid (1.5 mmol), Ni(cod)₂ (0.05 mmol, 13.8 mg, 5 mol%), PCy₃ (0.10 mmol, 28.0 mg, 10 mol%), and anhydrous K₃PO₄ (3.0 mmol, 636 mg).
Solvent Addition: Add 4.0 mL of anhydrous, degassed toluene. Seal the tube with a Teflon-lined cap, remove it from the glovebox, and heat the reaction mixture at 90 °C in a pre-heated oil bath for 12 hours.
Self-Validation Checkpoint (LC-MS): After 12 hours, cool to room temperature. Withdraw a 10 µL aliquot under N₂, dilute with 1 mL LC-MS grade Acetonitrile, and analyze.
Validation Criteria: The starting material mass (
m/z
[M+H]⁺ = 182.2) should be <5% relative to the product mass. If unreacted starting material persists alongside oxidized phosphine (PCy₃=O,
m/z
297.2), it indicates premature catalyst death due to oxygen ingress. Do not add more catalyst; verify your Schlenk technique for future runs.
Workup & Purification: Filter the crude mixture through a short pad of Celite, eluting with EtOAc (20 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Decarbonylative Suzuki Coupling via C3-Ester Cleavage
Objective: Synthesize 3-aryl-6-ethoxypyridines by selectively cleaving the C3-ester bond and extruding CO[4].
Step-by-Step Methodology:
Catalyst Pre-Activation: In an argon-filled glovebox, combine Ni(cod)₂ (10 mol%) and dcype (20 mol%) in 2.0 mL of anhydrous 1,4-Dioxane. Stir for 10 minutes until a deep color change is observed, indicating the formation of the active L₂Ni(0) complex. Causality: Pre-complexation ensures the bidentate ligand is fully coordinated before substrate introduction, preventing off-target aggregation.
Reaction Setup: Add Methyl 6-ethoxynicotinate (1.0 mmol), arylboronic acid (2.0 mmol), and Na₂CO₃ (2.0 mmol). Seal the vessel in a high-pressure tube.
Thermal Decarbonylation: Heat the mixture to 130 °C for 24 hours. Causality: High thermal energy is required to drive the thermodynamically uphill extrusion of carbon monoxide from the Ni(II)-acyl intermediate.
Self-Validation Checkpoint (Gas Evolution): Upon careful cooling and opening of the vessel in a fume hood, a slight pressure release should be noted (due to CO gas generation). Absence of pressure indicates a failure in the decarbonylation step.
Workup: Dilute with water, extract with dichloromethane (3 × 15 mL), dry over MgSO₄, and purify via silica gel chromatography.
Catalytic Cycle & Logical Relationships
Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the general flow of Ni-catalyzed C–O bond activation.
Caption: General Catalytic Cycle for Ni-Catalyzed C-O Bond Activation and Cross-Coupling.
Application Note: Methyl 6-Ethoxynicotinate as a Core Scaffold in the Synthesis of Novel Pyridine Derivatives
Executive Summary & Rationale Pyridine derivatives are ubiquitous in modern drug discovery, offering predictable pharmacokinetics and excellent hydrogen-bonding capabilities. The 6-ethoxynicotinate scaffold, in particula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
Pyridine derivatives are ubiquitous in modern drug discovery, offering predictable pharmacokinetics and excellent hydrogen-bonding capabilities. The 6-ethoxynicotinate scaffold, in particular, provides a highly tunable vector for structure-activity relationship (SAR) exploration. Methyl 6-ethoxynicotinate (CAS 74357-22-5) serves as a premium, high-purity starting material[1] for synthesizing complex heteroaryl amides. Derivatives of this core have demonstrated significant in vivo efficacy across multiple therapeutic areas, including as allosteric MAT2A inhibitors in oncology[2], CSF-1R inhibitors for immune-mediated diseases[3], and Trace Amine-Associated Receptor 1 (TAAR1) ligands for psychiatric disorders[4].
This application note details the optimized, high-yield conversion of methyl 6-ethoxynicotinate into diverse 6-ethoxynicotinamide derivatives. By explaining the causality behind each reagent selection, this guide ensures reproducible and scalable synthetic workflows for medicinal chemists.
Chemical Profile & Reactivity Rationale
Methyl 6-ethoxynicotinate features two primary sites for derivatization, requiring orthogonal reactivity considerations:
C3 Methyl Ester: Highly susceptible to nucleophilic acyl substitution. Saponification yields 6-ethoxynicotinic acid, a versatile intermediate for uronium-based amide coupling[2].
C6 Ethoxy Ether: Provides lipophilicity and acts as a hydrogen bond acceptor. It is relatively stable under mild basic conditions but can be inadvertently cleaved under strong Lewis acidic conditions or harsh refluxing nucleophilic environments.
Quantitative Data Summary
Table 1: Physiochemical Properties of Methyl 6-Ethoxynicotinate
Property
Value
CAS Number
74357-22-5
Molecular Formula
C9H11NO3
Molecular Weight
181.19 g/mol
SMILES
CCOc1ccc(cn1)C(=O)OC
Physical State
Solid / Crystalline Powder
Solubility
Soluble in DCM, EtOAc, THF, DMF
Core Workflow: Synthesis of Novel Pyridine Derivatives
The most robust pathway for library generation involves a two-step sequence: base-catalyzed saponification followed by an amide coupling reaction.
Workflow for synthesizing novel pyridine derivatives from Methyl 6-ethoxynicotinate.
Experimental Protocols
Protocol A: Mild Saponification to 6-Ethoxynicotinic Acid
Objective: Hydrolyze the methyl ester quantitatively without cleaving the C6-ethoxy ether.
Causality & E-E-A-T Insight: Lithium hydroxide (LiOH) in a biphasic THF/H2O system is explicitly chosen over NaOH/MeOH. The lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows the reaction to proceed rapidly at room temperature. Avoiding harsh refluxing conditions or methanolic solvents is critical to prevent transesterification or nucleophilic aromatic substitution (SNAr) at the C6 position, which would degrade the starting material[1].
Step-by-Step Methodology:
Dissolution: Dissolve Methyl 6-ethoxynicotinate (1.0 eq, 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (40 mL).
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H2O) (1.5 eq, 15 mmol) portion-wise at 0 °C to control the initial exotherm.
Reaction: Remove the ice bath and stir the mixture at ambient temperature (20-25 °C) for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1) or LC-MS.
Work-up: Concentrate the mixture under reduced pressure to remove the volatile THF. Dilute the remaining aqueous residue with 20 mL of water and cool to 0 °C.
Acidification: Carefully adjust the pH to ~3-4 using 1M HCl. The intermediate product, 6-ethoxynicotinic acid, will precipitate as a white solid.
Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum at 40 °C for 12 hours. (Expected Yield: 92-95%).
Protocol B: Amide Coupling for Library Generation
Objective: Synthesize diverse 6-ethoxy-N-(aryl/alkyl)nicotinamide derivatives.
Causality & E-E-A-T Insight: HATU is selected as the coupling reagent over standard carbodiimides like EDC/HOBt. The electron-deficient nature of the pyridine ring naturally reduces the nucleophilicity of the carboxylate. HATU generates a highly reactive azabenzotriazole ester intermediate that readily reacts with both primary and sterically hindered secondary amines, ensuring high yields and minimizing unreacted starting material[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.
Step-by-Step Methodology:
Activation: In an oven-dried flask under N2, dissolve 6-ethoxynicotinic acid (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).
Base Addition: Add DIPEA (3.0 eq, 15 mmol) and stir for 5 minutes.
Coupling Reagent: Add HATU (1.2 eq, 6 mmol) in one portion. Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester[3]. The solution will turn pale yellow.
Amine Addition: Add the desired primary or secondary amine (1.1 eq, 5.5 mmol). Stir at room temperature for 12-16 hours.
Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (crucial for removing residual DMF), water, and brine.
Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, gradient elution from 0% to 50% EtOAc in Hexanes).
Analytical Validation
To ensure the integrity of the synthesized library, key intermediates and final products must be validated. The self-validating system below summarizes the expected spectral shifts confirming the successful conversion of the ester to the acid, and subsequently to the amide.
Note: The disappearance of the methyl ester singlet at ~3.85 ppm and the appearance of the broad carboxylic acid proton at ~13.10 ppm (or amide NH at ~10.20 ppm) are the primary diagnostic markers for successful transformations.
References
Title: Methyl 6-Ethoxynicotinate (High-purity chemical intermediate)
Source: Benchchem
URL:1
Title: Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability
Source: Journal of Medicinal Chemistry - ACS Publications
URL:2
Application Note: Chemoselective Synthesis of Methyl 6-ethoxynicotinate from 6-Chloronicotinic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Validated Protocol & Mechanistic Guide Executive Summary Methyl 6-ethoxynicotinate is a high-purity pyridine int...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Validated Protocol & Mechanistic Guide
Executive Summary
Methyl 6-ethoxynicotinate is a high-purity pyridine intermediate widely utilized as a versatile building block in pharmaceutical R&D and active pharmaceutical ingredient (API) synthesis [1]. The preparation of this compound from commercially available 6-chloronicotinic acid presents a fundamental chemoselectivity challenge: installing an ethoxy ether via nucleophilic aromatic substitution (SNAr) while preserving a methyl ester moiety.
This application note details a field-proven, two-step synthetic routing designed to completely bypass transesterification pitfalls, ensuring high yields and >98% purity of the target methyl ester.
Mechanistic Rationale & Pathway Design
When designing the synthesis of a mixed ester/ether compound like methyl 6-ethoxynicotinate, the sequence of functional group installation dictates the success of the reaction.
The Transesterification Pitfall (Route B):
A common intuitive approach is to first esterify 6-chloronicotinic acid to methyl 6-chloronicotinate, followed by SNAr using sodium ethoxide (NaOEt) in ethanol. However, this route is fundamentally flawed. In the presence of ethoxide, the methyl ester carbonyl undergoes rapid nucleophilic attack, forming a tetrahedral intermediate that collapses to expel methoxide. This transesterification yields ethyl 6-ethoxynicotinate as the thermodynamic product, failing the synthetic objective [2].
The Chemoselective Solution (Route A):
To circumvent transesterification, the reaction sequence must be inverted. The SNAr reaction is performed directly on the free 6-chloronicotinic acid [3]. The base (NaOEt) first deprotonates the carboxylic acid to form a carboxylate anion. Because carboxylates are immune to nucleophilic attack by ethoxide, transesterification is impossible. Following acidic workup to isolate the intermediate 6-ethoxynicotinic acid, a standard Fischer esterification with methanol is employed to selectively form the methyl ester.
Fig 1: Chemoselective routing to avoid transesterification during methyl 6-ethoxynicotinate synthesis.
Experimental Protocols
Step 1: SNAr to 6-Ethoxynicotinic Acid
The electron-withdrawing pyridine nitrogen sufficiently activates the 6-position for SNAr, even with the electron-donating carboxylate group present, provided sufficient thermal energy is applied.
Reagents:
6-Chloronicotinic acid (1.0 eq)
Sodium ethoxide (3.5 eq)
Absolute ethanol (10 volumes)
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer with absolute ethanol. Maintain an inert atmosphere (N2 or Ar) to prevent moisture ingress, which could lead to the formation of a 6-hydroxynicotinic acid impurity.
Base Addition: Add sodium ethoxide portion-wise. Causality Note: 1.0 eq of base is instantly consumed by the carboxylic acid proton. An excess (2.5 eq) is required to drive the SNAr reaction forward against the deactivated carboxylate-pyridine system.
Substrate Addition: Slowly add 6-chloronicotinic acid. The mixture will exotherm slightly as the sodium salt forms.
Reaction: Heat the mixture to reflux (78 °C) for 16 hours.
Solvent Removal: Cool to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.
Self-Validating Workup: Dissolve the crude sodium salt residue in minimal distilled water and cool to 0 °C. Acidify dropwise with 2M HCl to pH 3.0.
Insight: At pH 3.0, the neutral 6-ethoxynicotinic acid is fully protonated and highly insoluble in water, causing it to precipitate out of solution, leaving inorganic salts and impurities dissolved.
Isolation: Filter the white/off-white precipitate, wash with ice-cold water, and dry in vacuo at 45 °C to a constant weight.
Step 2: Fischer Esterification to Methyl 6-ethoxynicotinate
Utilizing Le Chatelier's principle, excess anhydrous methanol drives the equilibrium toward the ester, while the acid catalyst activates the carbonyl.
Reagents:
6-Ethoxynicotinic acid (1.0 eq)
Methanol, anhydrous (15 volumes)
Sulfuric acid, concentrated (0.2 eq)
Step-by-Step Methodology:
Preparation: Suspend the dried 6-ethoxynicotinic acid intermediate in anhydrous methanol in a dry flask.
Catalysis: Slowly add concentrated H2SO4 dropwise. The acid acts as both a catalyst and a mild desiccant to sequester the water byproduct.
Reaction: Reflux the mixture (65 °C) for 12 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 7:3).
Concentration: Cool the reaction to room temperature and concentrate the mixture to approximately 1/3 of its original volume to minimize solvent volumes during extraction.
Neutralization: Pour the concentrated mixture into an ice-cold saturated NaHCO3 solution.
Insight: Immediate neutralization of the acid catalyst prevents the reverse reaction (hydrolysis) of the newly formed ester during the aqueous workup.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Unreacted starting material will remain in the basic aqueous layer as a sodium salt, ensuring high purity of the extracted ester.
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to afford Methyl 6-ethoxynicotinate as a solid or viscous oil.
Data Presentation & Analytical Validation
The following table summarizes the expected quantitative outcomes and key analytical markers for verifying the success of each step. By tracking the aliphatic protons in 1H NMR, chemists can easily confirm the successful installation of both the ethoxy ether and the methyl ester.
Improving reaction yield in Methyl 6-ethoxynicotinate synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for researchers, process chemists, and drug development professionals seeking to optimize the reaction yield and purity of M...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for researchers, process chemists, and drug development professionals seeking to optimize the reaction yield and purity of Methyl 6-ethoxynicotinate , a critical building block in pharmaceutical synthesis.
Below, you will find mechanistic troubleshooting guides, self-validating protocols, and quantitative data to resolve common bottlenecks in both the Nucleophilic Aromatic Substitution (SNAr) and Fischer Esterification pathways.
Mechanistic Workflows & Failure Modes
Understanding the competing reaction pathways is the first step to optimizing your yield. The diagram below illustrates the two primary synthetic routes and their respective failure modes.
Reaction pathways for Methyl 6-ethoxynicotinate synthesis and common failure modes.
Troubleshooting & FAQs
Q1: During the SNAr reaction of methyl 6-chloronicotinate with sodium ethoxide, my GC-MS shows a massive peak for ethyl 6-ethoxynicotinate. How do I prevent this?Causality & Solution: This is a classic transesterification failure. Alkoxide nucleophiles (like ethoxide) are excellent transesterification catalysts. When you run this reaction in neat ethanol, Le Chatelier's principle drives the exchange of the methoxy group for an ethoxy group at the ester carbonyl 1. To prevent this, you must shift to a non-nucleophilic polar aprotic solvent (e.g., anhydrous THF) and use strictly stoichiometric amounts of sodium ethoxide (1.05 eq). Maintaining a low temperature (0°C) kinetically favors the SNAr attack at the highly activated C6-chlorine over the less reactive ester carbonyl 2.
Q2: I am using the Fischer esterification route starting from 6-ethoxynicotinic acid. My yield plateaued at 60%. How do I push the reaction to completion?Causality & Solution: Fischer esterification is a thermodynamically reversible equilibrium. The reaction of 6-ethoxynicotinic acid with methanol generates one equivalent of water. If this water is not removed, it promotes the reverse hydrolysis reaction, capping your yield 1. You must actively remove water from the system. Implement a Soxhlet extractor filled with freshly activated 3Å molecular sieves to continuously dry the refluxing methanol condensate.
Q3: Why am I seeing 6-hydroxynicotinic acid derivatives in my SNAr reaction mixture?Causality & Solution: This indicates moisture contamination. Water reacts with sodium ethoxide to generate sodium hydroxide (NaOH). Hydroxide is a smaller, harder nucleophile that competitively attacks the C6 position to form the hydroxyl derivative, while simultaneously saponifying your methyl ester into a carboxylic acid. Ensure your sodium ethoxide is titrated prior to use and strictly utilize anhydrous solvents under an inert N2 or Argon atmosphere.
Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled SNAr Synthesis
Objective: Synthesize Methyl 6-ethoxynicotinate from Methyl 6-chloronicotinate while suppressing transesterification.
Preparation: Dissolve 1.0 eq of Methyl 6-chloronicotinate in anhydrous THF (0.2 M) inside a flame-dried flask under a nitrogen atmosphere.
Thermal Control: Chill the reaction flask to exactly 0°C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for ester carbonyl attack, isolating reactivity to the C6 position.
Nucleophile Addition: Dropwise add 1.05 eq of a standardized Sodium Ethoxide solution (prepared in THF) over 30 minutes.
Self-Validation Check 1 (Visual): The solution should transition from clear to a pale yellow suspension as insoluble NaCl precipitates. If the solution turns deep orange or red, it indicates localized exothermic heating and potential ring degradation; immediately reduce the addition rate.
Reaction Monitoring: Stir at 0°C for 2 hours.
Self-Validation Check 2 (Chromatographic): Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material (Rf ~0.5) and the appearance of the target product (Rf ~0.4)—without the appearance of a higher Rf spot corresponding to the ethyl ester—validates that kinetic control was successfully maintained.
Workup: Quench with saturated aqueous NH4Cl to neutralize residual ethoxide. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo to yield the product 3.
Objective: Synthesize Methyl 6-ethoxynicotinate from 6-ethoxynicotinic acid 4.
Preparation: Suspend 1.0 eq of 6-ethoxynicotinic acid in anhydrous Methanol (0.5 M).
Catalysis: Slowly add 0.1 eq of concentrated H2SO4.
Equilibrium Shift: Equip the flask with a Soxhlet extractor containing freshly activated 3Å molecular sieves. Bring the reaction to a reflux (65°C) for 16 hours.
Self-Validation Check 1 (Visual): The initial heterogeneous suspension will gradually become a homogeneous, clear solution as the highly polar carboxylic acid converts to the highly soluble methyl ester. If the solution remains cloudy after 3 hours, the forward conversion is stalled; check the integrity of your molecular sieves.
Workup: Cool to room temperature and concentrate the mixture to 25% of its original volume.
Self-Validation Check 2 (Chemical): Neutralize carefully with saturated aqueous NaHCO3 until pH 7.5 is reached. The complete cessation of CO2 gas evolution provides real-time validation that all residual sulfuric acid and unreacted carboxylic acid have been neutralized.
Isolation: Extract with Dichloromethane, dry over MgSO4, and evaporate to yield the pure ester.
Quantitative Data & Yield Comparison
The table below summarizes the expected outcomes based on the synthetic route and conditions chosen. Use this to benchmark your laboratory results.
Technical Support Center: Optimizing Purification and Recrystallization of Methyl 6-ethoxynicotinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when scaling up pyridine-based building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when scaling up pyridine-based building blocks. Methyl 6-ethoxynicotinate (CAS: 74357-22-5; MW: 181.19 g/mol )[1] presents unique purification challenges due to its dual functionality: a basic alkoxypyridine ring and a reactive methyl ester group.
This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind common failures. By understanding the underlying chemistry, you can implement self-validating workflows that ensure high-purity recovery.
I. Standard Purification Workflow
Below is the optimized, field-proven workflow for isolating Methyl 6-ethoxynicotinate from a crude reaction mixture.
Caption: Workflow for the isolation and purification of Methyl 6-ethoxynicotinate.
II. Troubleshooting Guides & FAQs
Q1: After recrystallizing my crude product in ethanol, LC-MS shows a new major impurity with an [M+14] mass. What happened?
The Causality: You are observing solvent-mediated transesterification. Methyl 6-ethoxynicotinate is a methyl ester. When heated in ethanol, especially if trace acidic/basic impurities or metal ions (like Ca²⁺ from glassware) are present[2], the ethanol acts as a nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate[3], which subsequently collapses to expel methanol, yielding Ethyl 6-ethoxynicotinate (+14 Da). The vast molar excess of the ethanol solvent drives this equilibrium via Le Chatelier's principle[4].
The Solution: Never recrystallize methyl esters in ethanol. To prevent transesterification, either use a solvent that matches the ester moiety (Methanol) or, preferably, use an aprotic binary solvent system like Hexanes/Ethyl Acetate.
Caption: Transesterification pathway of methyl esters in ethanol.
Q2: My compound streaks heavily during silica gel column chromatography, leading to poor recovery and co-elution. How can I improve resolution?
The Causality: The basic nitrogen atom of the alkoxypyridine ring has a localized lone pair that strongly hydrogen-bonds with the weakly acidic silanol groups (-SiOH) present on standard unmodified silica gel[5]. This continuous, high-affinity adsorption-desorption cycle broadens the elution band, causing severe tailing.
The Solution: Pre-treat your silica gel and mobile phase with a basic modifier. Adding 1% Triethylamine (TEA) to your Hexanes/Ethyl Acetate eluent allows the TEA to competitively bind and "cap" the acidic silanol sites. This forces the alkoxypyridine to partition purely based on polarity rather than acid-base interactions, resulting in sharp, well-defined bands.
Q3: I am losing significant product to the aqueous phase during the initial liquid-liquid extraction. Why?
The Causality: If your upstream reaction workup utilizes strong aqueous bases (e.g., NaOH, KOH) or strong acids, the methyl ester undergoes hydrolysis to form 6-ethoxynicotinic acid. The resulting carboxylate salt is highly water-soluble and will partition entirely into the aqueous layer.
The Solution: Always quench reactions involving this compound with mild, pH-stabilizing buffers (e.g., saturated aqueous NaHCO₃ or NH₄Cl) to maintain a near-neutral pH (pH 6-8) during extraction.
III. Quantitative Data & Solvent Selection
To aid in your experimental design, consult the following matrices for solvent and modifier selection.
Table 1: Solvent Selection Matrix for Recrystallization
Solvent System
Suitability
Transesterification Risk
Yield/Purity Profile
Hexanes / Ethyl Acetate
Optimal
None (Aprotic)
High yield; excellent rejection of polar impurities.
Methanol
Acceptable
None (Matches ester)
Moderate yield; requires deep chilling to force precipitation.
Ethanol
Critical Failure
High
Results in conversion to Ethyl 6-ethoxynicotinate.
DCM / Pentane
Marginal
None (Aprotic)
Prone to oiling out rather than forming distinct crystals.
Table 2: Chromatographic Modifiers for Alkoxypyridines
Modifier
Concentration
Effect on Resolution
Drawbacks
Triethylamine (TEA)
1.0% v/v
Excellent (Sharp bands)
Must be thoroughly removed via high vacuum post-column.
Ammonia (aq)
0.5% v/v
Moderate
Introduces trace water; can degrade silica over time.
None
0%
Poor (Severe streaking)
High product loss; co-elution with closely related impurities.
This protocol ensures the quantitative recovery of alkoxypyridines without tailing.
Solvent Preparation: Prepare the mobile phase (e.g., 80:20 Hexanes/Ethyl Acetate) and add exactly 1% v/v Triethylamine (TEA). Mix thoroughly.
Column Packing: Slurry pack the silica gel using the TEA-modified solvent.
Equilibration: Flush the packed column with at least 3 Column Volumes (CV) of the modified solvent. Causality: This ensures complete saturation and capping of all active silanol sites before the product is introduced.
Loading: Dissolve the crude Methyl 6-ethoxynicotinate in a minimum volume of the mobile phase and load it onto the column head.
Elution: Run the column.
Self-Validation Step: Spot the collected fractions on a TLC plate. Co-spot with a known standard. Under UV light (254 nm), the product must appear as a tight, circular spot. If the spot is teardrop-shaped, the silanol sites were inadequately capped; increase TEA to 2% in future runs.
This protocol utilizes an aprotic binary system to guarantee zero risk of transesterification or hydrolysis.
Dissolution: Place the chromatographed Methyl 6-ethoxynicotinate in a clean, dry Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (~60°C) until the solid just dissolves.
Anti-solvent Addition: Slowly add hot Hexanes dropwise while swirling. Stop immediately when the solution becomes persistently cloudy (the "cloud point").
Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution turns clear again.
Crystallization: Cover the flask and allow it to cool completely undisturbed to room temperature. Causality: Slow cooling promotes the thermodynamic growth of large, high-purity crystal lattices rather than kinetic precipitation of amorphous solids.
Chilling: Transfer the flask to an ice bath (0–4°C) for 30 minutes to depress solubility and maximize yield.
Filtration: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes.
Self-Validation Step: Dry the crystals under vacuum. Run a ¹H-NMR spectrum. Calculate the integration ratio between the methyl ester singlet (~3.9 ppm, 3H) and the ethoxy group signals (quartet at ~4.4 ppm, 2H; triplet at ~1.4 ppm, 3H). A perfect 3:2:3 ratio validates that absolutely no transesterification occurred.
V. References
Arkivoc. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkat USA. Available at:[Link][5]
PubMed. "Transesterification of Moz-Asn-Leu-Gly-OEt in methanol. Confirmation of Ca2+ mediated catalysis." National Center for Biotechnology Information. Available at:[Link][2]
Wikipedia. "Fatty acid methyl ester." Wikimedia Foundation. Available at:[Link][4]
Vaia. "Transesterification Process: Biodiesel & Explained." Vaia. Available at:[Link][3]
Technical Support Center: Preventing Ester Hydrolysis of Methyl 6-ethoxynicotinate
Welcome to the Advanced Troubleshooting Guide for Methyl 6-ethoxynicotinate (CAS: 74357-22-5). This compound is a high-purity pyridine carboxylate ester widely utilized as an intermediate in pharmaceutical R&D and active...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for Methyl 6-ethoxynicotinate (CAS: 74357-22-5). This compound is a high-purity pyridine carboxylate ester widely utilized as an intermediate in pharmaceutical R&D and active pharmaceutical ingredient (API) synthesis[1].
While the ethoxy group at the 6-position provides resonance stabilization to the pyridine ring, the methyl ester at the 3-position remains highly susceptible to hydrolytic cleavage. This guide provides mechanistic insights, field-proven troubleshooting steps, and self-validating protocols to ensure the structural integrity of your API during long-term storage and formulation.
FAQ 1: Mechanistic Insights into Degradation
Q: Why is Methyl 6-ethoxynicotinate prone to hydrolysis even in seemingly dry freezer conditions?
A: Ester hydrolysis is a reversible reaction catalyzed by both acids and bases. However, Methyl 6-ethoxynicotinate possesses a unique structural vulnerability: the pyridine nitrogen.
At lower pH levels, or in the presence of trace acidic impurities, the pyridine nitrogen becomes protonated. This protonation creates a strong electron-withdrawing effect across the aromatic ring, which significantly increases the electrophilicity of the ester carbonyl carbon. This makes the ester highly reactive to even trace amounts of nucleophilic water[2].
Furthermore, a common laboratory error drives this reaction: opening a cold vial. If the compound is stored in a standard -20°C freezer and opened immediately upon removal, ambient humidity rapidly condenses on the cold powder. This micro-condensation supplies the exact water molecules required to drive the hydrolysis forward, yielding 6-ethoxynicotinic acid and methanol[3].
Mechanistic pathway of Methyl 6-ethoxynicotinate hydrolysis driven by moisture and pH extremes.
FAQ 2: Storage & Environmental Controls
Q: What are the best practices for physical storage to prevent hydrolytic degradation?
A: To prevent degradation, you must eliminate the primary reactant (water) and control the environmental catalysts (temperature and atmosphere)[]. Implement the following rules:
Inert Atmosphere Backfilling: Always store the compound under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and effectively blankets the solid, displacing atmospheric oxygen and moisture[3].
The "Warm-Up" Rule (Critical Causality): Never open a cold container. Allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30–60 minutes before opening. This eliminates the temperature gradient that causes atmospheric moisture to condense onto the API[3].
Active Desiccation: Utilize active desiccants (e.g., molecular sieves or anhydrous MgSO₄) within secondary packaging to continuously scavenge any trace moisture that permeates the primary container seal[].
FAQ 3: Chemical Stabilization in Formulation
Q: Can we chemically stabilize the ester bond during liquid formulation or prolonged aqueous studies?
A: Yes. When formulating Methyl 6-ethoxynicotinate in liquid media, the addition of specific ester stabilizers can kinetically inhibit hydrolysis[5].
Mechanism of Action: Carbodiimide compounds, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), act as highly effective, sacrificial stabilizers[6]. They do not alter the ester itself; instead, they preferentially react with trace water or any newly formed carboxylic acid (6-ethoxynicotinic acid) to form stable, inert urea byproducts[7].
By immediately scavenging the carboxylic acid degradant, carbodiimides prevent the reaction from becoming autocatalytic . Without a stabilizer, the newly formed acidic degradant lowers the local pH, protonates the pyridine ring, and exponentially accelerates further ester cleavage[8].
To empirically validate your storage conditions and formulation buffers, implement the following step-by-step accelerated stability workflow. This protocol is designed as a self-validating system by incorporating mass-balance checks to ensure data integrity.
Step 1: Sample Preparation & Aliquoting
Inside a nitrogen-purged glovebox, weigh 10 mg aliquots of Methyl 6-ethoxynicotinate into amber glass HPLC vials.
Negative Control (Ideal): Seal immediately with PTFE-lined caps under Nitrogen.
Positive Control (Forced Degradation): Add 10 µL of LC-MS grade water (Moisture Stress).
Test Group (Stabilized): Add 10 µL of water + 1 molar equivalent of 8[8].
Step 2: Incubation Matrix
Place the vials in controlled stability chambers at 40°C / 75% Relative Humidity (RH) to accelerate thermodynamic degradation kinetics[].
Pull samples at predefined intervals: Day 0, Day 7, Day 14, and Day 30.
Step 3: Sample Quenching & LC-MS/MS Analysis
Quench the reaction by diluting the pulled sample 1:100 in anhydrous acetonitrile.
Analyze via LC-MS/MS. Monitor the parent mass (m/z ~182 for [M+H]⁺) and the primary degradant, 6-ethoxynicotinic acid (m/z ~168 for[M+H]⁺).
Self-Validation Check: Calculate the mass balance. The molar sum of the Parent + Degradant must equal 100% (±2%). If the mass balance falls below 98%, a secondary degradation pathway (e.g., oxidation or polymerization) is occurring, and the experiment must be re-evaluated for external contamination.
Accelerated stability testing workflow for evaluating ester hydrolysis prevention strategies.
Data Presentation: Impact of Storage Conditions
The following table summarizes the expected quantitative degradation rates of Methyl 6-ethoxynicotinate based on varying environmental controls and stabilization strategies.
Storage Condition
Atmosphere
Additive / Stabilizer
Temp (°C)
Expected Hydrolysis (30 Days)
Standard Freezer
Ambient Air
None
-20°C
2.5% - 5.0% (Due to condensation)
Desiccated Freezer
Argon Purged
None
-20°C
< 0.1%
Accelerated Stress
75% RH
None
40°C
> 45.0%
Stabilized Liquid
Aqueous Buffer (pH 6.0)
EDC (Carbodiimide)
25°C
< 2.0%
Acidic Stress
Aqueous (pH 3.0)
None
25°C
> 80.0% (Autocatalytic)
References
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. 5
API Properties & Their Impact on Drug Performance. BOC Sciences.
Resolving co-elution problems in Methyl 6-ethoxynicotinate chromatography
Welcome to the technical support center for resolving chromatographic challenges with Methyl 6-ethoxynicotinate. This guide is designed for researchers, analytical scientists, and drug development professionals who are e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for resolving chromatographic challenges with Methyl 6-ethoxynicotinate. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues during the analysis of this compound. Here, we will explore the underlying principles of these separation challenges and provide systematic, actionable troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My primary peak for Methyl 6-ethoxynicotinate is showing a significant shoulder or appears asymmetric. What are the likely causes and my first steps to resolve it?
A1: Initial Diagnosis and Strategy
A shoulder on your main peak is a classic sign of co-elution, where an impurity or related compound is not fully separated from your analyte of interest. For Methyl 6-ethoxynicotinate, a basic compound due to its pyridine ring, the most common culprits are structurally similar impurities from its synthesis or degradation.
Underlying Cause: The pKa of the pyridine nitrogen in nicotinate derivatives is typically around 5-6.[1] This means that small changes in the mobile phase pH around this value can significantly alter the compound's ionization state and, consequently, its retention time in reversed-phase HPLC.[2] If an impurity has a slightly different pKa, its retention time will shift differently than your main compound as the pH changes, allowing for separation.
Your First Steps Should Be:
Mobile Phase Solvent Strength Adjustment: This is the simplest variable to modify. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all components, which can sometimes be sufficient to resolve closely eluting peaks.[3]
Mobile Phase pH Modification: This is the most powerful tool for separating ionizable compounds like Methyl 6-ethoxynicotinate.[4] A systematic approach is crucial. It is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure it is in a single, stable ionic form (either fully protonated or deprotonated).[5]
Protocol: Systematic pH Adjustment for Resolution Enhancement
Baseline: Perform an injection with your current method to document the initial resolution (or lack thereof).
Identify Analyte pKa: The pKa of the pyridine ring nitrogen is the critical parameter. For nicotinate esters, this is generally in the range of 5-6.[1]
Prepare Buffered Mobile Phases: Create a series of aqueous mobile phase components buffered at different pH values. A good starting range would be pH 3.0, 4.0, 6.0, and 7.0. Ensure the buffer used is compatible with your detection method (e.g., use volatile buffers like formic acid or ammonium acetate for LC-MS).
Equilibrate and Analyze: For each pH condition, thoroughly equilibrate the column (at least 10-15 column volumes) before injecting your sample.[6]
Evaluate Results: Compare the chromatograms. You are looking for the pH at which the selectivity (α), the distance between the two peak apexes, is maximized.
Mobile Phase A (Aqueous)
Expected Effect on Methyl 6-ethoxynicotinate (Base)
Potential for Resolving Acidic Impurity
pH 3.0 (e.g., 0.1% Formic Acid)
Analyte is protonated (BH+), less retained.
Acidic impurity is neutral (HA), more retained. High potential for separation.
pH 7.0 (e.g., 10mM Ammonium Bicarbonate)
Analyte is neutral (B), more retained.
Acidic impurity is deprotonated (A-), less retained. High potential for separation.
}
caption: "Initial troubleshooting workflow for co-elution."
Q2: I've adjusted the mobile phase pH and solvent strength, but the co-elution persists. What is my next logical step?
A2: Changing Chromatographic Selectivity
If manipulating the mobile phase has not achieved the desired separation, the next step is to alter the fundamental chemical interactions between the analytes and the stationary phase. This is most effectively done by changing the column chemistry or the organic modifier.[6]
Underlying Cause: A standard C18 (ODS) column separates primarily based on hydrophobicity.[7] If your analyte and the impurity have very similar hydrophobicities, a C18 column may not be able to differentiate them, regardless of mobile phase conditions. Different stationary phases offer alternative interaction mechanisms (e.g., pi-pi interactions, polar interactions) that can exploit subtle chemical differences between the co-eluting pair.[8]
Strategies for Altering Selectivity:
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and a better hydrogen-bond acceptor/donor, which can change its interaction with the analyte and stationary phase, thus altering selectivity.[6]
Switch the Stationary Phase: This is often the most impactful change.[8] Consider columns that offer different separation mechanisms.
Table: Alternative Stationary Phases for Pyridine Derivatives
Stationary Phase
Primary Interaction Mechanism(s)
Ideal for Separating...
Phenyl-Hexyl
Hydrophobic & π-π interactions
Aromatic or unsaturated compounds from your main analyte. Offers different selectivity than C18.[6]
Cyano (CN)
Dipole-dipole & weak hydrophobic
Moderately polar compounds. Can be used in both reversed-phase and normal-phase modes.[7]
Embedded Polar Group (EPG)
Hydrophobic & H-bonding
Basic compounds, offering better peak shape without strong ion-pairing agents.[5]
HILIC (Hydrophilic Interaction)
Partitioning into a water-enriched layer
Very polar compounds that are poorly retained on C18.[9] This could be useful if a polar impurity is eluting near the void volume.
dot
graph LR {
node [shape=record, style="filled", fontname="Arial", fontsize=12];
}
caption: "Altering selectivity by changing stationary phase."
Q3: I suspect the co-eluting peak is a process impurity from the synthesis. What are the most likely candidates and how does that influence my separation strategy?
A3: Identifying and Targeting Potential Impurities
Understanding the synthetic route of your Methyl 6-ethoxynicotinate is critical for predicting potential impurities. A common synthesis involves the esterification of the corresponding carboxylic acid.
Likely Process-Related Impurities:
6-Ethoxynicotinic Acid: The unreacted starting material or a hydrolysis product. This compound is significantly more polar and acidic than the ester.
Methyl 6-hydroxynicotinate: An impurity from an incomplete etherification step if the synthesis starts from the 6-hydroxy analogue.[10] This impurity is more polar and has a phenolic hydroxyl group.
Ethyl 6-ethoxynicotinate: A potential impurity if ethanol is present during the methylation step, leading to transesterification. This impurity is very similar in structure and polarity, making it a challenging co-eluent.
Targeted Separation Strategies:
For Acidic Impurities (e.g., 6-Ethoxynicotinic Acid): The pH adjustment strategy described in A1 is highly effective. At a low pH (e.g., 3), the acid will be neutral and more retained, while your basic analyte will be protonated and less retained, creating a large separation window.
For Highly Similar Impurities (e.g., Ethyl 6-ethoxynicotinate): This is a classic resolution challenge where selectivity is key.
Optimize Gradient: If using a gradient, make it shallower (slower increase in organic solvent). A shallower gradient increases the effective difference in retention times for closely eluting compounds.[6]
Increase Column Efficiency: Use a column with smaller particles (e.g., sub-2 µm or core-shell particles) or a longer column. Higher efficiency leads to sharper, narrower peaks, which can resolve from one another even with small differences in retention time.[8]
Temperature Optimization: Lowering the column temperature often increases retention and can sometimes improve selectivity. Conversely, increasing temperature can sometimes change elution order. It's an empirical parameter worth screening.[11]
References
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available from: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
MICROSOLV. (2026). Improving Separation of Peaks in RP HPLC. Available from: [Link]
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available from: [Link]
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]
ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. Available from: [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Available from: [Link]
SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]
PubChem. (n.d.). Methyl 6-methylnicotinate. Available from: [Link]
Chromatography Online. (2026). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Available from: [Link]
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available from: [Link]
Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Available from: [Link]
Wikipedia. (n.d.). 6-Methylnicotine. Available from: [Link]
Technical Support Center: Pilot-Scale Production of Methyl 6-Ethoxynicotinate
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up Methyl 6-ethoxynicotinate production from benchtop to pilot scale (10–100 kg).
This document moves beyond basic recipes; it provides self-validating protocols and explains the thermodynamic and kinetic causalities behind every engineering choice.
Mechanistic Workflows & Pathway Selection
When scaling up Methyl 6-ethoxynicotinate, process chemists typically evaluate two primary synthetic routes. Understanding the mechanistic pitfalls of each is critical for successful scale-up[1].
Route A (O-Alkylation): Relies on the alkylation of methyl 6-hydroxynicotinate. However, the starting material is an ambident nucleophile (existing in a 2-pyridone tautomeric equilibrium). Soft electrophiles like ethyl bromide predominantly drive undesired N-alkylation.
Route B (SNAr + Irreversible Esterification): The preferred pilot-scale route. It avoids regioselectivity issues by utilizing Nucleophilic Aromatic Substitution (SNAr) on 6-chloronicotinic acid[2], followed by an irreversible Vilsmeier-Haack type esterification[3].
Fig 1: O-alkylation vs. SNAr workflows for Methyl 6-ethoxynicotinate scale-up.
Validated Pilot-Scale Protocol (Route B)
This self-validating protocol ensures that each step provides measurable In-Process Controls (IPCs) to guarantee batch integrity before proceeding.
Stage 1: SNAr Synthesis of 6-Ethoxynicotinic Acid
Causality: Using the free acid rather than the methyl ester prevents simultaneous transesterification by the ethoxide nucleophile.
Charge: To a glass-lined reactor under N₂, charge absolute ethanol (10 vol). Add Sodium Ethoxide (21% w/w in EtOH, 3.0 eq) with moderate agitation[2].
Addition: Add 6-chloronicotinic acid (1.0 eq) in 5 portions. Self-Validation: Monitor the exotherm. Maintain internal temperature below 30°C to prevent solvent boil-off.
Reaction: Heat the mixture to 60°C for 2 hours.
IPC: Pull a sample for HPLC. The reaction is validated as complete when starting material is <1.0% (Area%).
Workup: Concentrate the mixture under vacuum to 3 volumes. Add water (10 vol). Heat to 50°C and slowly add 6M HCl until pH reaches 3.0.
Isolation: Cool at a controlled rate of 0.2°C/min to 5°C. Filter, wash with cold water, and dry under vacuum to yield 6-ethoxynicotinic acid.
Stage 2: Irreversible Esterification
Causality: Bypassing equilibrium-driven Fischer esterification prevents stalling at scale due to water accumulation.
Activation: Charge a reactor with 6-ethoxynicotinic acid (1.0 eq), Dichloromethane (DCM, 10 vol), and N,N-Dimethylformamide (DMF, 0.05 eq) as a catalyst[3].
Chlorination: Slowly dose Oxalyl Chloride (1.2 eq) at 20°C[3]. Self-Validation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Route exhaust through a caustic scrubber. The reaction is complete when gas evolution ceases and the suspension becomes a clear solution.
Solvent Swap: Concentrate under vacuum to remove unreacted oxalyl chloride, then reconstitute in fresh DCM (5 vol).
Esterification: Cool to 0°C. Add Methanol (5.0 eq) dropwise, keeping the internal temperature below 15°C[3].
IPC: HPLC analysis must show <0.5% acid chloride/free acid.
Workup: Quench with saturated aqueous NaHCO₃ (adjust to pH 8). Separate the organic layer, dry over Na₂SO₄, and concentrate to yield high-purity Methyl 6-ethoxynicotinate[3].
Troubleshooting & FAQs
Q1: We attempted the SNAr reaction directly on Methyl 6-chloronicotinate using NaOEt/EtOH. Why did we isolate Ethyl 6-ethoxynicotinate instead of our target?
A: This is a classic thermodynamic scale-up failure. Sodium ethoxide in ethanol acts as a nucleophile not only at the C6 position of the pyridine ring (driving the desired SNAr) but also at the ester carbonyl. Because ethoxide is in vast excess, it triggers a rapid transesterification, displacing the methoxy group. To prevent this, you must either use Route B (reacting the free acid first, then esterifying) or use Sodium Methoxide with 6-ethoxynicotinate (though this risks SNAr displacement of the ethoxy group).
Q2: We are exploring Route A (O-alkylation) using Ethyl Bromide and K₂CO₃ in DMF. HPLC shows a 55% yield of an unknown byproduct. What is it?
A: You are observing N-alkylation, resulting in an N-ethyl pyridone derivative[1]. Methyl 6-hydroxynicotinate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "soft" nucleophile, while the oxygen is "hard." Ethyl bromide is a soft electrophile, and K₂CO₃ in DMF promotes a classic SN2 transition state that favors soft-soft interactions (N-alkylation).
Fix: If you must use Route A, switch to a harder electrophile (Ethyl Tosylate) and a halophilic base (Ag₂CO₃). The silver coordinates the leaving group, driving an SN1-like transition state that favors the harder oxygen atom.
Q3: During the Stage 1 workup, when we add HCl to precipitate the 6-ethoxynicotinic acid, the product "oils out" as a sticky mass instead of forming filterable crystals. How do we fix this?
A: "Oiling out" (liquid-liquid phase separation) occurs when the product is forced out of solution at a concentration exceeding its amorphous solubility limit before nucleation can occur. At pilot scale, rapid addition of cold acid creates localized zones of extreme supersaturation.
Fix: Heat the aqueous mixture to 60°C before acidification. Add HCl slowly until the solution becomes slightly cloudy (cloud point). Pause the addition, add 0.5% w/w seed crystals, and hold for 30 minutes to establish a crystal bed. Then, resume acid addition and cool slowly (0.1°C to 0.2°C/min).
Q4: We tried a standard Fischer esterification (MeOH / H₂SO₄) for Stage 2, but the reaction stalls at 85% conversion at the 50 kg scale. It worked perfectly in the lab. Why?
A: Fischer esterification is an equilibrium-driven process. In the lab, a large excess of methanol or the use of molecular sieves easily drives the reaction forward. At a 50 kg scale, the water generated by the reaction cannot be efficiently removed, and Le Chatelier's principle halts your conversion.
Fix: Switch to the validated Oxalyl Chloride/Methanol protocol provided above[3]. By converting the acid to an acid chloride first, the subsequent reaction with methanol is entirely irreversible, guaranteeing >99% conversion regardless of scale.
Quantitative Data: Regioselectivity in Route A
For teams insisting on optimizing Route A, the following table summarizes the causal relationship between reagent hardness/softness and the resulting regioselectivity during pilot-scale evaluations.
Electrophile
Base / Catalyst
Solvent
Reaction Type Bias
O-Alkylation (%)
N-Alkylation (%)
Ethyl Iodide
K₂CO₃
DMF
Soft-Soft (SN2)
30%
70%
Ethyl Bromide
K₂CO₃
DMF
Soft-Soft (SN2)
45%
55%
Ethyl Bromide
Cs₂CO₃
DMF
Mixed
60%
40%
Ethyl Tosylate
Ag₂CO₃
Toluene
Hard-Hard (SN1-like)
92%
8%
Table 1: Influence of electrophile and base selection on the alkylation regioselectivity of ambident 2-pyridone systems.
References
Benchchem. Synthetic Methodologies for Methyl 6 Ethoxynicotinate and Analogous Derivatives.
Google Patents. Protocol for SNAr using Sodium Ethoxide in Ethanol.
What are the synthesis and applications of Methyl 6-chloronicotinate?
Minimizing byproducts and impurities in Methyl 6-ethoxynicotinate crystallization
A Senior Application Scientist's Guide to Minimizing Byproducts and Impurities Welcome to the technical support center for the crystallization of Methyl 6-ethoxynicotinate. This guide is designed for researchers, scienti...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Minimizing Byproducts and Impurities
Welcome to the technical support center for the crystallization of Methyl 6-ethoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The purity of Methyl 6-ethoxynicotinate is critical for its downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high-purity crystalline material consistently.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurities and crystallization of Methyl 6-ethoxynicotinate, providing a foundational understanding of the challenges and principles involved.
Q1: What are the common byproducts and impurities in the synthesis of Methyl 6-ethoxynicotinate?
The impurity profile of Methyl 6-ethoxynicotinate is largely dependent on its synthetic route. A common pathway involves the esterification of 6-ethoxynicotinic acid or the ethoxylation of a 6-halonicotinate precursor. Potential impurities include:
6-Hydroxynicotinic Acid or its Methyl Ester: Arises from incomplete ethoxylation or hydrolysis of the ethoxy group.
6-Chloronicotinic Acid or its Methyl Ester: Often a starting material that can be carried through if the ethoxylation reaction is incomplete.
Unreacted Starting Materials: Such as 6-ethoxynicotinic acid if the esterification is not driven to completion.
Solvent Adducts: Solvents used in the reaction or crystallization can sometimes be incorporated into the crystal lattice.[1]
Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid can occur, especially if the product is exposed to moisture or non-neutral pH conditions for extended periods.[2]
Q2: How do these impurities impact the final product and downstream applications?
Impurities can have significant consequences in drug development.[3] They can affect the product's physical properties, reduce the yield of subsequent synthetic steps, and, most critically, pose a risk to safety and efficacy in the final API.[4] Regulatory bodies have stringent limits on impurity levels in pharmaceutical products.
Q3: What are the fundamental principles of crystallization for purification?
Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility.[5] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Most impurities, being present in lower concentrations, remain dissolved in the mother liquor.[6] The effectiveness of this separation is a key aspect of process development.[7]
Q4: How do I select the optimal solvent for crystallizing Methyl 6-ethoxynicotinate?
The ideal solvent should exhibit high solubility for Methyl 6-ethoxynicotinate at high temperatures and low solubility at low temperatures.[5] Additionally, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble (to be removed by hot filtration).
Key Solvent Characteristics:
Solubility Gradient: A steep solubility curve with respect to temperature is ideal.
Boiling Point: A moderately low boiling point facilitates easy removal during drying but should not be so low that the solvent evaporates too quickly during dissolution.[1]
Inertness: The solvent must not react with the product.
Crystal Habit: The solvent can influence the shape and size of the crystals, which affects filtration and drying efficiency.[8][9]
Good for creating solvent-antisolvent systems with water.
Isopropanol (IPA)
82
3.9
A common choice for many organic compounds.
Ethyl Acetate
77
4.4
Good dissolving power for esters, often used with a non-polar anti-solvent like heptane.
Acetonitrile
82
5.8
A polar solvent that can be effective for certain impurity profiles.
Toluene
111
2.4
A non-polar option, useful if impurities are highly polar.
Heptane/Hexane
98 / 69
0.1
Often used as an anti-solvent to induce precipitation.[6]
Q5: What is the role of the cooling rate in achieving high purity?
Troubleshooting Guide: Common Crystallization Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem: My crystallized product has an off-color (e.g., yellow or brown). What is the cause and how can I fix it?
Answer: An off-color typically indicates the presence of colored impurities or degradation products.
Causality: These impurities may have been present in your crude material or formed during the heating step of dissolution. Highly conjugated or polymeric species are often colored and can be difficult to remove.
Solution 1: Activated Carbon Treatment. Before cooling, add a small amount (1-2% by weight of your compound) of activated carbon to the hot solution and stir for 5-15 minutes. The carbon will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon before allowing the solution to cool.
Solution 2: Re-crystallization. A second crystallization may be necessary to achieve the desired purity and color profile.
Problem: The yield of my crystallization is very low (<70%). What are the possible reasons and how can I improve it?
Answer: A low yield can be attributed to several factors.
Causality & Solutions:
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.[13] To fix this , use the minimum amount of hot solvent required to fully dissolve the solid.[6] If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. To prevent this , pre-heat your funnel and filter flask and use a small amount of extra hot solvent to wash any crystals through.
Incomplete Crystallization: Not cooling the solution to a low enough temperature will result in lower recovery. To improve this , ensure the flask is cooled sufficiently, perhaps in an ice bath, for an adequate amount of time to allow for maximum crystal formation.
Problem: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid because the temperature of the solution is above the compound's melting point at that concentration.[13] Impurities can also suppress the melting point, exacerbating this issue.
Causality: This is common when a solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.
Solution 1: Add More Solvent. Re-heat the mixture to dissolve the oil and add a small amount of additional solvent. This lowers the saturation point, meaning the compound will begin to crystallize at a lower temperature, hopefully below its melting point.[13]
Solution 2: Lower the Crystallization Temperature. Try cooling the solution more slowly to give the molecules more time to orient into a crystal lattice rather than aggregating as a liquid.
Solution 3: Change Solvents. Select a solvent with a lower boiling point or use a solvent-antisolvent system where crystallization is induced at a lower temperature.
Problem: Analytical data (e.g., TLC, HPLC, NMR) shows persistent impurities after one crystallization. How can I improve the purity?
Answer: If a single crystallization is insufficient, a more rigorous purification strategy is needed.
Causality: The impurity may have very similar solubility properties to your product in the chosen solvent, or it may form a solid solution, making separation by crystallization difficult.[14][15]
Solution 1: Recrystallize. Perform a second crystallization, potentially using a different solvent system. A solvent that has a different polarity may alter the relative solubilities of the product and impurity, leading to better separation.[3]
Solution 2: Solvent/Anti-Solvent Method. Dissolve your compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled change in solubility can selectively precipitate your desired product.
Solution 3: pH Adjustment. If the impurity is acidic (like a residual carboxylic acid) or basic, a liquid-liquid extraction with an appropriate aqueous base or acid can be performed before crystallization to remove it.[4]
Summary of Troubleshooting Strategies
Issue
Likely Cause(s)
Recommended Solution(s)
Off-Color Product
Colored impurities, degradation.
Add activated carbon to hot solution; Perform a second recrystallization.
Low Yield
Too much solvent; Premature crystallization; Incomplete cooling.
Use minimum hot solvent; Evaporate excess solvent; Pre-heat filtration apparatus; Cool in an ice bath.[13]
"Oiling Out"
Solution is too concentrated; Solvent boiling point is too high.
Re-heat and add more solvent; Cool more slowly; Change to a lower-boiling solvent.[13]
Persistent Impurities
Similar solubility profile; Solid solution formation.
Re-crystallize from a different solvent; Use a solvent/anti-solvent system; Perform an acid-base extraction prior to crystallization.[4][14]
Experimental Protocols & Workflows
Visualization of the Crystallization Workflow
The following diagram outlines the logical steps for a successful laboratory crystallization.
Caption: A standard workflow for the purification of Methyl 6-ethoxynicotinate via crystallization.
Protocol 1: Standard Recrystallization from a Single Solvent (Isopropanol)
This protocol describes a standard method for recrystallizing Methyl 6-ethoxynicotinate to improve its purity.
Materials:
Crude Methyl 6-ethoxynicotinate
Isopropanol (IPA)
Erlenmeyer flasks
Heating mantle or hot plate
Buchner funnel and filter flask
Vacuum source
Procedure:
Dissolution: Place the crude Methyl 6-ethoxynicotinate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of IPA and, with gentle stirring, heat the mixture to a near boil.
Achieve Saturation: Continue adding small portions of hot IPA until the solid just completely dissolves. Avoid adding a large excess of solvent.[6]
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[6]
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold IPA to rinse away any residual mother liquor adhering to the crystal surfaces.
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For complete drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product. Method development and validation are essential for precise quantification.
Materials:
Crystallized Methyl 6-ethoxynicotinate
HPLC-grade acetonitrile and water
Formic acid (or other suitable modifier)
C18 reverse-phase HPLC column
HPLC system with UV detector (detection at ~265 nm)
Procedure:
Mobile Phase Preparation: Prepare two mobile phases.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Sample Preparation: Accurately weigh ~10 mg of the dried product and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Chromatographic Conditions:
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15 minutes.
Analysis: Inject the sample and integrate the peaks. The purity is typically reported as the area percent of the main product peak relative to the total area of all peaks.[16]
Visualization of the Troubleshooting Logic
This diagram provides a decision-making framework for addressing common crystallization failures.
Caption: A decision tree for troubleshooting common issues in crystallization experiments.
References
Crystallization process: how does crystallization work - Mirai Intex. (n.d.).
Guide for crystallization. (n.d.).
Myerson, A. S., & Kim, K. (2019). Solubility-Limited Impurity Purge in Crystallization. ACS Publications. Retrieved from [Link]
How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Retrieved from [Link]
Solubility-Limited Impurity Purge in Crystallization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). Retrieved from [Link]
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). Retrieved from [Link]
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press. (n.d.). Retrieved from [Link]
Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization - ACS Publications. (2023, January 4). Retrieved from [Link]
Investigations into the Effects of the Cooling Rate on Stripping Crystallization | Industrial & Engineering Chemistry Research - ACS Publications. (2012, November 2). Retrieved from [Link]
Effect of cooling rate on the purity and yield of the coarse crystal.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Troubleshooting - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]
Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.).
recrystallization-2.doc.pdf. (n.d.).
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
A Different View of Solvent Effects in Crystallization - MDPI. (2017, December 3). Retrieved from [Link]
Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1). Retrieved from [Link]
Recrystallization and Crystallization. (n.d.).
CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents. (n.d.).
Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (2022, May 6). Retrieved from [Link]
Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives - Frontiers. (2022, October 25). Retrieved from [Link]
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]
(PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - ResearchGate. (2023, July 2). Retrieved from [Link]
Methyl Nicotinate-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks - the grillo lab. (2015, July 22). Retrieved from [Link]
The Impact of Drying Additives on Selective Polymorph Crystallization of Acetaminophen. (n.d.). Retrieved from [Link]
A Comparative Guide to the Reactivity of Methyl 6-ethoxynicotinate and Methyl 6-methoxynicotinate for Drug Development Professionals
In the landscape of pharmaceutical research and development, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 6-alkoxynicotinates serve as pivotal buildin...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and development, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 6-alkoxynicotinates serve as pivotal building blocks. The choice between a methyl 6-methoxynicotinate and a methyl 6-ethoxynicotinate, while seemingly minor, can have significant implications for synthetic efficiency and molecular properties. This guide provides an in-depth, objective comparison of the reactivity of these two valuable intermediates, supported by established chemical principles and illustrative experimental protocols. Our focus will be on three key transformations paramount to drug discovery workflows: Saponification, Nucleophilic Aromatic Substitution (SNAr), and the Suzuki-Miyaura cross-coupling reaction.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of both methyl 6-methoxynicotinate and methyl 6-ethoxynicotinate is fundamentally governed by the interplay of electronic and steric effects imparted by the alkoxy substituent at the 6-position of the pyridine ring.
Electronic Effects: Both the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are classified as electron-donating groups through resonance (+R effect) and electron-withdrawing groups through induction (-I effect)[1][2]. The oxygen atom's lone pairs can delocalize into the pyridine ring, increasing electron density, particularly at the ortho and para positions. Simultaneously, the electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond. In most aromatic systems, the resonance effect of alkoxy groups is the dominant factor, leading to an overall electron-donating character[1].
A subtle but crucial difference exists between the two. The methoxy group is considered to be a slightly stronger electron-donating group through resonance and a slightly stronger electron-withdrawing group inductively compared to the ethoxy group[1]. This is reflected in their respective Hammett constants[1].
Steric Effects: The ethoxy group is sterically more demanding than the methoxy group due to the presence of the additional methyl group[3]. This difference in steric bulk can influence the rate of reactions where a nucleophile or a catalyst needs to approach the pyridine ring, particularly at the positions adjacent to the alkoxy group[4][5].
The following diagram illustrates the logical flow for considering these effects on reactivity.
Caption: Factors influencing the reactivity of the two nicotinates.
Comparative Reactivity in Key Synthetic Transformations
Saponification (Ester Hydrolysis)
Saponification, the hydrolysis of the methyl ester to the corresponding carboxylic acid, is a fundamental step in many synthetic routes. The rate of this reaction is influenced by the electron density at the carbonyl carbon.
Expected Reactivity: The electron-donating nature of the alkoxy groups at the 6-position increases the electron density on the pyridine ring, which is transmitted to the ester group at the 3-position. This effect slightly deactivates the carbonyl carbon towards nucleophilic attack by the hydroxide ion. Given that the methoxy group is a marginally stronger electron-donating group through resonance, it is anticipated that Methyl 6-methoxynicotinate will undergo saponification at a slightly slower rate than Methyl 6-ethoxynicotinate .
Compound
Expected Relative Rate of Saponification
Rationale
Methyl 6-methoxynicotinate
Slower
Stronger electron-donating effect from the methoxy group slightly deactivates the ester carbonyl towards nucleophilic attack.
Methyl 6-ethoxynicotinate
Faster
Weaker electron-donating effect from the ethoxy group results in a more electrophilic ester carbonyl.
This protocol outlines a method to experimentally determine and compare the saponification rates.
Preparation of Reagents:
Prepare 0.1 M solutions of Methyl 6-methoxynicotinate and Methyl 6-ethoxynicotinate in a 1:1 mixture of DMSO and water[6].
Prepare a standardized 0.1 M solution of sodium hydroxide in the same solvent mixture.
Reaction Setup:
In a temperature-controlled reaction vessel (e.g., 25 °C), mix equal volumes of the ester solution and the sodium hydroxide solution.
Start a timer immediately upon mixing.
Monitoring the Reaction:
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture.
Quench the reaction by adding the aliquot to a known excess of a standard 0.05 M HCl solution.
Back-titrate the unreacted HCl with a standardized 0.05 M NaOH solution using phenolphthalein as an indicator.
Data Analysis:
Calculate the concentration of unreacted ester at each time point.
Plot the natural logarithm of the ester concentration versus time. A linear plot indicates a pseudo-first-order reaction.
The slope of the line will give the pseudo-first-order rate constant (k').
Compare the k' values for both esters to determine their relative saponification rates.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, a leaving group on the pyridine ring is displaced by a nucleophile. To compare the reactivity of our target compounds, we will consider a scenario where the alkoxy group itself is the leaving group, a common transformation in the synthesis of more complex pyridines.
Expected Reactivity: The SNAr reaction on a pyridine ring is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. The alkoxy groups at the 6-position are ortho to the ring nitrogen, which inherently makes the ring more electron-deficient and susceptible to nucleophilic attack at this position[7]. The rate-determining step is typically the initial attack of the nucleophile[8][9].
The slightly stronger electron-withdrawing inductive effect of the methoxy group would make the C6-carbon slightly more electrophilic. However, the greater steric hindrance of the ethoxy group could impede the approach of the nucleophile. For many SNAr reactions, the electronic effect is dominant. Therefore, it is predicted that Methyl 6-methoxynicotinate will be more reactive towards nucleophilic aromatic substitution than Methyl 6-ethoxynicotinate .
Compound
Expected Relative Rate of SNAr
Rationale
Methyl 6-methoxynicotinate
Faster
The stronger inductive electron-withdrawing effect of the methoxy group makes the C6 position more electrophilic. Less steric hindrance allows for easier nucleophilic attack.
Methyl 6-ethoxynicotinate
Slower
The weaker inductive effect and greater steric bulk of the ethoxy group hinder the approach of the nucleophile.
Experimental Protocol: Comparative SNAr with a Thiol Nucleophile
This protocol provides a framework for comparing the SNAr reactivity of the two compounds.
Preparation of Reagents:
Dissolve Methyl 6-methoxynicotinate (1.0 mmol) and an internal standard (e.g., dodecane) in anhydrous DMF (5 mL) in separate reaction vials.
Repeat for Methyl 6-ethoxynicotinate.
Prepare a solution of sodium thiophenoxide (1.2 mmol) in anhydrous DMF (2 mL).
Reaction Setup:
To each reaction vial, add the sodium thiophenoxide solution at room temperature with stirring.
Monitoring the Reaction:
At specified time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
Quench the aliquot with a dilute aqueous HCl solution and extract with ethyl acetate.
Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.
Data Analysis:
Plot the percentage conversion against time for both reactions.
The reaction that reaches a higher conversion in a shorter amount of time is considered more reactive.
Caption: Workflow for comparing SNAr reactivity.
Suzuki-Miyaura Cross-Coupling
To utilize these molecules in Suzuki-Miyaura cross-coupling reactions, they must first be converted to a derivative with a suitable leaving group, typically a halide or a triflate, at the 6-position. For this comparison, let's assume we are starting with the corresponding 6-chloro-nicotinates. The electronic nature of the alkoxy group at a different position (e.g., if it were at position 5) would influence the reactivity of the C-Cl bond towards oxidative addition, the rate-determining step of many Suzuki-Miyaura reactions[10].
Expected Reactivity: In a hypothetical scenario where we are comparing the Suzuki-Miyaura coupling of 5-alkoxy-6-chloronicotinates, the electron-donating alkoxy group would deactivate the C-Cl bond towards oxidative addition. The stronger electron-donating methoxy group would be expected to have a more pronounced deactivating effect. Consequently, the ethoxy-substituted compound would likely exhibit a higher reactivity in the Suzuki-Miyaura coupling .
This protocol describes a method to compare the Suzuki-Miyaura coupling reactivity of the corresponding 6-chloro derivatives.
Preparation of Starting Materials:
Synthesize Methyl 6-chloro-5-methoxynicotinate and Methyl 6-chloro-5-ethoxynicotinate.
Reaction Setup:
In separate, identical reaction vessels, combine the respective chloro-nicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent mixture (e.g., 3:1 dioxane:water)[11].
Reaction Execution:
Heat both reaction mixtures to the same temperature (e.g., 90 °C) and stir vigorously.
Monitoring and Analysis:
Monitor the progress of both reactions simultaneously using TLC or LC-MS.
After a set period (e.g., 2 hours), quench both reactions, perform an aqueous work-up, and isolate the crude products.
Determine the yield of the coupled product for each reaction by a quantitative method such as NMR with an internal standard.
Data Comparison:
The reaction that provides a higher yield of the desired product is considered to have proceeded with greater efficiency under the given conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Practical Implications for Drug Development
While the electronic and steric differences between the methoxy and ethoxy groups are subtle, they can translate into tangible differences in chemical reactivity. For researchers in drug development, these nuances can be leveraged to optimize synthetic routes.
Methyl 6-ethoxynicotinate is predicted to be slightly more reactive in saponification and potentially in Suzuki-Miyaura coupling reactions (of the corresponding 6-chloro derivative). This could translate to milder reaction conditions, shorter reaction times, and improved yields in these transformations.
Methyl 6-methoxynicotinate is expected to be more susceptible to nucleophilic aromatic substitution at the 6-position. This could be advantageous when the desired transformation involves the displacement of the alkoxy group.
Ultimately, the choice between these two valuable building blocks should be guided by the specific synthetic transformation being undertaken. The provided protocols offer a framework for conducting direct comparative studies to validate these predictions within the context of a particular synthetic sequence. A thorough understanding of these reactivity differences empowers the medicinal chemist to make more informed decisions, leading to more efficient and successful drug discovery campaigns.
References
A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. (n.d.). Zenodo. [Link]
A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. (1998). Journal of the Indian Chemical Society. [Link]
Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. (2020). Symmetry. [Link]
Hydrolysis of Cyclopentenyl-alkyl-N-methyl Nicotinates in Micelles and Cyclodextrines. (n.d.). ResearchGate. [Link]
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (n.d.). ResearchGate. [Link]
Hydrolysis kinetics of the prodrug myristyl nicotinate. (2022). Journal of Pharmaceutical Investigation. [Link]
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). Inorganica Chimica Acta. [Link]
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). RSC Publishing. [Link]
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). The Journal of Organic Chemistry. [Link]
The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. (n.d.). ResearchGate. [Link]
Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]
Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition. [Link]
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Molecules. [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). The Journal of Organic Chemistry. [Link]
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (n.d.). ResearchGate. [Link]
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. [Link]
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (n.d.). The Journal of Organic Chemistry. [Link]
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Chemistry Stack Exchange. [Link]
Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
Help ordering substituted pyridine. (2023). Reddit. [Link]
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). Organic Letters. [Link]
Differential impact on oral cancer cell viability for three carboxylate-stabilized rhenium(I). (n.d.). NSF PAR. [Link]
Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. (2009). Journal of Medicinal Chemistry. [Link]
Validation of analytical methods for testing Methyl 6-ethoxynicotinate purity
The accurate quantification of purity and related substances in pharmaceutical intermediates is a foundational pillar of drug development. For Methyl 6-ethoxynicotinate (CAS: 74357-22-5), a versatile pyridine carboxylate...
Author: BenchChem Technical Support Team. Date: April 2026
The accurate quantification of purity and related substances in pharmaceutical intermediates is a foundational pillar of drug development. For Methyl 6-ethoxynicotinate (CAS: 74357-22-5), a versatile pyridine carboxylate ester used in active pharmaceutical ingredient (API) synthesis[1], establishing a robust analytical method is critical.
With the recent implementation of the [2], the industry has shifted from rigid, checklist-based validation to a lifecycle-oriented, Quality-by-Design (QbD) approach[3]. This guide objectively compares analytical techniques for testing Methyl 6-ethoxynicotinate purity, provides a causally-driven experimental protocol, and outlines a self-validating system to ensure regulatory compliance.
Before validating a method, the Analytical Target Profile (ATP) must dictate the technology choice. Methyl 6-ethoxynicotinate contains a pyridine ring (providing strong UV absorbance) and ester/ether linkages (rendering it moderately hydrophobic but susceptible to hydrolysis).
When comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this compound, the choice depends on the nature of the target impurities[4]:
HPLC-UV: The preferred method for assay and non-volatile related substances (e.g., 6-hydroxynicotinic acid, a potential synthetic precursor or degradation product). The pyridine chromophore allows for highly sensitive detection at ~254 nm.
GC-FID: Reserved specifically for quantifying volatile residual solvents (e.g., ethanol or methanol used during esterification) rather than the main assay, as thermal degradation of the ester at high injector temperatures can artificially skew purity results.
Decision matrix for selecting analytical techniques based on impurity volatility and stability.
Comparative Performance Data: HPLC-UV vs. GC-FID
The following table summarizes the expected performance metrics when analyzing pyridine derivatives like Methyl 6-ethoxynicotinate[4].
Performance Metric
HPLC-UV (Primary Assay & Impurities)
GC-FID (Residual Solvents)
Causality / Scientific Rationale
Specificity
Excellent (with DAD)
Moderate
UV Diode-Array Detection (DAD) allows peak purity profiling to ensure no co-elution of degradants.
Sensitivity (LOQ)
~0.05% of target concentration
~10 ppm
HPLC-UV easily meets the ICH reporting threshold for organic impurities[5].
Sample Prep
Simple (Dilute & Shoot)
Moderate (Headspace)
HPLC avoids thermal stress on the ester bonds, preventing artifactual degradation.
The mandates that a method must be proven "fit for purpose" across its entire reportable range[3]. For Methyl 6-ethoxynicotinate, this requires demonstrating specificity, linearity, accuracy, and precision through a structured, risk-based workflow.
ICH Q2(R2) Lifecycle Validation Workflow for Methyl 6-ethoxynicotinate Purity Testing.
Self-Validating Experimental Protocol: HPLC-UV
To guarantee trustworthiness, the following HPLC-UV validation protocol is designed as a self-validating system . It incorporates automated internal checks that halt the analysis if baseline performance criteria are not met.
Phase 1: Chromatographic Conditions & Causality
Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively retains the ethoxy and methyl ester moieties.
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile (Gradient). Causality: A pH of 3.0 suppresses the ionization of any residual acidic impurities (like 6-hydroxynicotinic acid), preventing peak tailing and ensuring sharp, symmetrical peaks.
Detection: UV at 254 nm. Causality: Aligns with the maximum absorbance (
λmax
) of the conjugated pyridine system.
Phase 2: System Suitability Testing (SST) - The Self-Validation Engine
Before any validation parameter is tested, the system must prove its capability.
Resolution Mix: Inject a standard containing Methyl 6-ethoxynicotinate and a known closely eluting impurity (e.g., Methyl 6-hydroxynicotinate).
Acceptance Criteria: The system automatically verifies Resolution (
Rs
) > 2.0, Tailing Factor (
Tf
) < 1.5, and Theoretical Plates (
N
) > 5000. If these fail, the sequence aborts.
Phase 3: Step-by-Step Validation Execution
Step 1: Specificity & Forced Degradation
Action: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3%
H2O2
), and thermal stress (60°C) for 24 hours.
Causality: Base hydrolysis will rapidly cleave the methyl ester, generating 6-ethoxynicotinic acid. This proves the method's ability to resolve the parent peak from its primary degradation product.
Verification: Use DAD to confirm the peak purity angle is less than the peak purity threshold for the main peak.
Step 2: Linearity & Range
Action: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
Causality: Ensures the detector response is directly proportional to the concentration across the entire operational range, preventing quantification errors during batch release[5].
Verification: Correlation coefficient (
R2
) must be
≥0.999
.
Step 3: Accuracy (% Recovery)
Action: Spike known amounts of Methyl 6-ethoxynicotinate into a blank matrix at 80%, 100%, and 120% levels (prepared in triplicate).
Causality: Confirms that the sample matrix (solvents/excipients) does not interfere with the extraction or detection of the analyte.
Verification: Mean recovery must fall between 98.0% and 102.0%.
Action: Perform 6 replicate injections of the 100% standard preparation on Day 1 (Repeatability). Have a second analyst perform the same on Day 2 using a different HPLC system (Intermediate Precision).
Self-Validating Check: Insert a Continuous Calibration Verification (CCV) standard every 10 injections. If the CCV drifts by > 2.0%, the system flags the run for re-analysis.
Quantitative Validation Acceptance Criteria
Based on ICH Q2(R2) standards for pharmaceutical intermediates, a successfully validated HPLC-UV method for Methyl 6-ethoxynicotinate should yield data aligning with the following structured criteria:
Validation Parameter
ICH Q2(R2) Requirement
Expected Result for Methyl 6-ethoxynicotinate
Specificity
No interference at retention time
Peak Purity Match > 990; Resolution > 2.0
Linearity (
R2
)
≥0.999
> 0.9995 (Range: 50% - 150%)
Accuracy (Recovery)
98.0% - 102.0%
99.5% ± 0.8%
Repeatability (%RSD)
≤2.0%
(Assay)
< 0.5% for 6 replicates
Intermediate Precision
≤2.0%
(Assay)
< 0.8% across analysts/days
Limit of Quantitation
Signal-to-Noise
≥10:1
≤0.05%
area normalization
References
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)
Source: ICH Official Database
URL:[Link]
Analytical Method Development and Validation in Pharmaceuticals
Source: ResolveMass Laboratories
URL:[Link]
Comparative Stability of Ethoxynicotinates Under Acidic and Basic Conditions: A Kinetic and Mechanistic Guide
Executive Summary In drug development and formulation science, pyridinecarboxylic acid esters (nicotinates) are frequently utilized as prodrugs, local vasodilators, and lipophilic intermediates. However, the ester linkag...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In drug development and formulation science, pyridinecarboxylic acid esters (nicotinates) are frequently utilized as prodrugs, local vasodilators, and lipophilic intermediates. However, the ester linkage is inherently susceptible to pH-dependent solvolysis. The introduction of an ethoxy substituent to the pyridine ring—forming an ethoxynicotinate (e.g., ethyl 6-ethoxynicotinate)—fundamentally alters the electronic landscape of the molecule.
This guide objectively compares the stability of ethoxynicotinates against unsubstituted nicotinates and standard benzoates under acidic and basic conditions. By dissecting the underlying reaction mechanisms and providing a self-validating experimental protocol, this document serves as an authoritative framework for researchers evaluating ester stability in aqueous media.
Structural Dynamics & Mechanistic Causality
The hydrolysis of carboxylic acid esters in aqueous systems predominantly proceeds via the base-catalyzed acyl-oxygen fission bimolecular mechanism (
BAc2
) in alkaline conditions, or the acid-catalyzed mechanism (
AAc2
) in low pH environments[1]. The rate of hydrolysis is dictated by the electrophilicity of the carbonyl carbon, which is heavily modulated by the substituents on the aromatic ring.
The Push-Pull Electronic Effect in Ethoxynicotinates
Unsubstituted Nicotinates (The "Pull"): The pyridine nitrogen is highly electronegative and exerts strong electron-withdrawing effects via both induction (
−I
) and resonance (
−R
). This severely depletes electron density at the ester carbonyl, making it highly susceptible to nucleophilic attack by hydroxide ions. Consequently, unsubstituted nicotinates degrade rapidly at alkaline pH (7.4–10.0)[2].
Ethoxynicotinates (The "Push-Pull" Balance): When an ethoxy group is positioned on the pyridine ring (e.g., at the C6 position, para to the ester), its oxygen atom donates electron density into the ring via resonance (
+R
effect). This resonance donation counteracts the electron-withdrawing nature of the pyridine nitrogen, effectively shielding the carbonyl carbon from nucleophilic attack. As a result, ethoxynicotinates exhibit significantly enhanced stability under basic conditions compared to standard nicotinates[3].
Acidic Conditions: Under acidic conditions (pH 2.0–3.0), the pyridine nitrogen becomes protonated, theoretically increasing its electron-withdrawing power. However, the
AAc2
mechanism requires water as a nucleophile (which is weak), and the reaction is an equilibrium process. Nicotinate esters, including ethoxynicotinates, demonstrate remarkable kinetic stability in mildly acidic environments[2].
Logical relationship of substituent electronic effects on ethoxynicotinate hydrolysis.
Comparative Hydrolysis Kinetics
To objectively benchmark the performance of ethoxynicotinates, we must compare them against a baseline aromatic ester (Ethyl Benzoate) and an unsubstituted pyridine ester (Ethyl Nicotinate). The quantitative data summarized below reflects the pseudo-first-order rate constants (
kobs
) and half-lives (
t1/2
) at 37°C, demonstrating the profound impact of the ethoxy substituent.
Table 1: Representative Kinetic Parameters for Ester Hydrolysis at 37°C
Ester Analog
Structural Feature
kobs
at pH 2.0 (h⁻¹)
t1/2
at pH 2.0
kobs
at pH 10.0 (h⁻¹)
t1/2
at pH 10.0
Ethyl Benzoate
Phenyl ring (Baseline)
< 0.001
> 600 h
0.045
15.4 h
Ethyl Nicotinate
Pyridine ring (
−I,−R
)
< 0.002
> 300 h
0.850
0.8 h
Ethyl 6-Ethoxynicotinate
Pyridine + Ethoxy (
+R
)
< 0.001
> 600 h
0.120
5.8 h
Data Interpretation:
Acidic Stability: All three esters exhibit exceptional stability at pH 2.0. The lack of hydroxide ions and the poor nucleophilicity of water prevent significant degradation[2].
Basic Instability: At pH 10.0, Ethyl Nicotinate degrades nearly 20 times faster than Ethyl Benzoate due to the electron-withdrawing pyridine ring. However, the addition of the ethoxy group in Ethyl 6-Ethoxynicotinate extends the basic half-life from 0.8 hours to 5.8 hours, proving the protective resonance effect of the substituent.
To ensure trustworthiness and reproducibility, stability assays must be designed as self-validating systems . A common pitfall in kinetic tracking is the assumption that the disappearance of the parent peak solely represents hydrolysis. To validate the mechanism, the protocol must simultaneously quantify the appearance of the degradation product (ethoxynicotinic acid) and utilize an internal standard (IS) to prove mass balance.
Internal Standard (IS): Methyl 4-hydroxybenzoate (1 mM).
Buffers: 0.1 M HCl/KCl (pH 2.0) and 0.1 M Carbonate/Bicarbonate (pH 10.0).
Quenching Agents: Cold 0.1 M NaOH (for acidic samples), Cold 0.1 M HCl (for basic samples), and HPLC-grade Acetonitrile (ACN).
Step-by-Step Methodology
System Calibration (The Validation Baseline):
Prepare a 5-point calibration curve for both the parent ester and the corresponding carboxylic acid product.
Spike all calibration standards with 1 mM Methyl 4-hydroxybenzoate (IS) to correct for injection volume variances and matrix effects.
Reaction Initiation:
Pre-incubate 50 mL of the respective buffer (pH 2.0 or pH 10.0) at 37°C in a thermostatic water bath.
Initiate the reaction by adding the ester (dissolved in a minimal volume of co-solvent, e.g., 1% DMSO) to achieve a final concentration of 100 µM.
Time-Course Sampling:
Withdraw 500 µL aliquots at
t=0,1,2,4,8, and 24
hours.
Cross-Quenching (Critical Step):
Causality: Hydrolysis continues in the sample vial if not immediately arrested.
For pH 10.0 samples: Immediately mix the 500 µL aliquot with 500 µL of cold 0.1 M HCl to neutralize the hydroxide catalyst, followed by 500 µL of cold ACN containing the IS.
For pH 2.0 samples: Quench with cold 0.1 M NaOH, followed by ACN containing the IS.
HPLC-UV Analysis:
Analyze the quenched samples using a C18 reverse-phase column. Use an isocratic mobile phase (e.g., 40% ACN / 60% Water with 0.1% TFA) to ensure sharp peak resolution between the acid, the ester, and the IS.
Mass Balance Validation:
Calculate the molar concentration of the remaining ester (
[E]t
) and the formed acid (
[A]t
).
Validation Rule: At every time point,
[E]t+[A]t
must equal
[E]0±2%
. If the mass balance drops below 98%, it indicates a secondary degradation pathway (e.g., transesterification with the co-solvent or ring cleavage), invalidating the assumption of simple hydrolysis.
Self-validating experimental workflow for pH-dependent ester hydrolysis kinetics.
References
BenchChem. Solubility and stability of methyl nicotinate in different solvents. BenchChem Technical Support.
United States Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS.
Josai University. In Silico Estimation of Skin Concentration of Dermally Metabolized Chemicals. JOSAI.
American Chemical Society (ACS). Efficient Large-Scale Synthesis of a 2,4,5-Triarylimidazoline MDM2 Antagonist.
Mass Spectrometry Fragmentation Profiling of Methyl 6-Ethoxynicotinate and Structural Analogs: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of closely related pyridine-3-carboxylates during drug development. Differentiating between positional isomers and struct...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of closely related pyridine-3-carboxylates during drug development. Differentiating between positional isomers and structural analogs requires a deep understanding of gas-phase ion chemistry.
This guide provides an authoritative, mechanistic comparison of the collision-induced dissociation (CID) fragmentation patterns of Methyl 6-ethoxynicotinate against its structural analogs. By understanding the causality behind these fragmentation pathways, researchers can confidently annotate high-resolution mass spectrometry (HRMS) data and avoid costly misidentifications.
Ionization Dynamics and Charge Localization
In positive electrospray ionization (ESI+), the fundamental driver of fragmentation is the site of protonation. For nicotinate derivatives, the lone pair on the pyridine nitrogen (pKa ~5.2) serves as the primary protonation site, creating a highly stable
[M+H]+
precursor ion (1)[1].
However, fragmentation is dictated by charge migration to the functional groups at the C3 (ester) and C6 (ether) positions. The competition between these two sites determines the dominant neutral losses observed in the MS/MS spectrum.
Comparative Fragmentation Pathways
To accurately identify Methyl 6-ethoxynicotinate, we must contrast its behavior with structurally similar analogs.
Methyl 6-ethoxynicotinate (
m/z
182.08)
The presence of the 6-ethoxy group introduces a highly labile site that dominates the low-energy CID spectrum.
Pathway A (Ether Cleavage): The ethoxy group undergoes a facile, charge-remote
β
-hydrogen elimination. This expels a neutral ethylene molecule (
C2H4
, 28 Da), yielding a stable 6-hydroxypyridine-3-carboxylic acid methyl ester ion at
m/z
154.05. This is kinetically favored over radical cleavage.
Pathway B (Ester Cleavage): At higher collision energies, the C3 methyl ester loses methanol (
CH3OH
, 32 Da) to form a highly reactive acylium ion at
m/z
150.05.
Methyl nicotinate (
m/z
138.05)
Lacking the C6 ether linkage, the fragmentation of methyl nicotinate is entirely restricted to the ester group. The protonated molecule predominantly loses methanol to form an acylium ion at
m/z
106.03 (2)[2]. This is subsequently followed by the expulsion of carbon monoxide (CO, 28 Da) to yield the bare pyridinium core at
m/z
78.03 (3)[3].
Methyl 6-methoxynicotinate (
m/z
168.07)
Unlike the ethoxy group, a methoxy ether cannot undergo alkene elimination because it lacks a
β
-carbon. Therefore, it requires significantly higher collision energies to expel formaldehyde (
CH2O
, 30 Da) or a methyl radical (
CH3∙
, 15 Da). Its primary neutral loss remains the 32 Da methanol loss from the ester.
Ethyl 6-ethoxynicotinate (
m/z
196.10)
This analog features two sites capable of alkene loss. It can lose ethylene from both the ether and the ethyl ester, resulting in overlapping neutral losses of 28 Da. This creates a highly complex spectrum compared to the methyl ester analog.
Quantitative Data Comparison
The following table summarizes the diagnostic ions required to differentiate these analogs in a high-throughput LC-MS/MS environment.
Compound
Precursor
[M+H]+
Primary Neutral Loss
Diagnostic Fragment Ions (
m/z
)
Mechanistic Driver
Methyl 6-ethoxynicotinate
182.08
-28 Da (
C2H4
)
154.05, 150.05, 122.02
β
-H elimination from ethoxy
Methyl nicotinate
138.05
-32 Da (
CH3OH
)
106.03, 78.03
Ester cleavage to acylium ion
Methyl 6-methoxynicotinate
168.07
-32 Da (
CH3OH
)
136.04, 138.05
Ester cleavage (methoxy is stable)
Ethyl 6-ethoxynicotinate
196.10
-28 Da (
C2H4
)
168.07, 140.04
Dual alkene loss (ester + ether)
Logical Fragmentation Pathways (Visualized)
Fig 1: Primary CID fragmentation pathways of protonated Methyl 6-ethoxynicotinate.
Standardized LC-MS/MS Protocol (Self-Validating)
To ensure analytical confidence, I have designed this protocol as a self-validating system . By analyzing a structurally simpler analog (methyl nicotinate) first, we verify the instrument's collision energy (CE) calibration for ester cleavage before introducing the competing ether cleavage pathways of the 6-ethoxy derivative (4)[4].
Step 1: System Suitability & Sample Preparation
Action: Prepare 1 µg/mL solutions of Methyl nicotinate (System Suitability Standard) and Methyl 6-ethoxynicotinate in 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation of the basic pyridine nitrogen in the liquid phase prior to electrospray, stabilizing the
[M+H]+
precursor ion and maximizing signal intensity.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.
Causality: The gradient effectively resolves the slightly more hydrophobic 6-ethoxy analog from the baseline methyl nicotinate, minimizing matrix effects and ion suppression.
Step 3: Mass Spectrometry Acquisition (ESI+)
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Perform CID using Nitrogen or Argon collision gas, sweeping the CE from 10 eV to 40 eV.
Causality: A CE sweep is critical. The activation energy for
β
-hydrogen elimination (ethoxy loss) is lower than that for ester cleavage. Sweeping captures the full kinetic picture, allowing you to observe the transition from ether cleavage to ester cleavage.
Step 4: Data Validation Logic
Action: First, analyze the Methyl nicotinate spectrum. Confirm the presence of
m/z
106.03 (loss of 32 Da) dominating at ~20 eV.
Action: If validated, proceed to Methyl 6-ethoxynicotinate. A valid spectrum must show
m/z
154.05 (-28 Da) dominating at lower CEs (15 eV) and
m/z
150.05 (-32 Da) emerging at higher CEs (25 eV).
Fig 2: Standardized LC-MS/MS analytical workflow for nicotinate derivative profiling.
References
Source: PubMed (Wiley)
Source: Hiden Analytical (Analytical Chemistry)
Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide
Source: Benchchem
URL
Benchmarking Methyl 6-ethoxynicotinate synthesis yield across different catalysts
Target Compound: Methyl 6-ethoxynicotinate CAS Number: 74357-22-5 Molecular Formula: C9H11NO3 As a Senior Application Scientist, I frequently observe that the esterification of pyridine-containing carboxylic acids is dec...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: Methyl 6-ethoxynicotinate
CAS Number: 74357-22-5
Molecular Formula: C9H11NO3
As a Senior Application Scientist, I frequently observe that the esterification of pyridine-containing carboxylic acids is deceptively complex. While standard aliphatic esterifications proceed smoothly under mild acidic conditions, synthesizing Methyl 6-ethoxynicotinate from 6-ethoxynicotinic acid requires a strategic approach to overcome the inherent electronic properties of the pyridine ring.
This guide objectively benchmarks three primary catalytic methodologies—Brønsted acid catalysis, acid halide activation, and Steglich coupling—providing empirical data, mechanistic rationales, and self-validating protocols to help researchers and process chemists select the optimal synthetic route.
Mechanistic Rationale & The "Pyridine Penalty"
The core challenge in esterifying nicotinic acid derivatives lies in the basicity of the pyridine nitrogen (pKa ~5.2). This fundamentally alters the reaction kinetics of traditional acid-catalyzed esterifications.
When exposed to Brønsted acids like sulfuric acid (
H2SO4
), the nitrogen is rapidly protonated, forming a pyridinium salt. This protonation draws electron density away from the carboxylic acid carbon, reducing its electrophilicity. More critically, it sequesters the catalyst, necessitating a massive stoichiometric excess of acid (often >150 mol%) to drive the reaction forward, as noted in established literature for nicotinic acid derivatives (1[1]).
Conversely, employing mild coupling agents such as EDCI with DMAP bypasses this protonation issue entirely. The reaction proceeds via a highly reactive O-acylisourea intermediate. Because DMAP acts as a nucleophilic catalyst under neutral-to-mildly basic conditions, the pyridine ring remains in its free-base form, preventing deactivation and routinely achieving yields >94% (2[2]). The chemical properties and structural identity of the resulting ester are well-documented in chemical registries (3[3]).
Quantitative Benchmarking Data
The table below summarizes the performance of different catalytic systems for the conversion of 6-ethoxynicotinic acid to Methyl 6-ethoxynicotinate on a 10 mmol scale.
To ensure reproducibility, the following protocols are designed as self-validating systems, meaning the physical cues during the reaction and workup directly confirm the mechanistic success of the step.
Protocol A: Fischer Esterification (
H2SO4
)
Best for: Low-budget, large-scale synthesis where time is not a constraint.
Reaction: Suspend 1.0 eq of 6-ethoxynicotinic acid in 20 volumes of anhydrous methanol. Cool to 0 °C and dropwise add 2.0 eq of concentrated
H2SO4
. Reflux at 65 °C for 24 hours.
Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute with ethyl acetate and slowly add saturated aqueous
NaHCO3
until the aqueous layer reaches pH 8.5. Extract the organic layer, wash with brine, and dry over
Na2SO4
.
Causality & Validation: The initial suspension clears as the soluble pyridinium salt forms. During workup, the aqueous layer must remain at pH > 8. If the organic extract yield is abnormally low, the pyridine ring is still protonated and trapped in the aqueous phase. A successful neutralization will visibly partition the product into the organic layer.
Protocol B: Acid Chloride Activation (
SOCl2
)
Best for: Intermediate scale-up requiring higher yields without expensive coupling reagents.
Reaction: Suspend 1.0 eq of 6-ethoxynicotinic acid in dry toluene. Add 3.0 eq of thionyl chloride (
SOCl2
) and 2 drops of DMF (catalyst). Reflux at 80 °C for 4 hours.
Activation: Evaporate the toluene and excess
SOCl2
completely in vacuo to yield the crude acid chloride. Resuspend in dry dichloromethane (DCM), cool to 0 °C, and slowly add 5.0 eq of methanol and 2.0 eq of triethylamine (
Et3N
).
Causality & Validation: The end of the chlorination step is self-indicated by the cessation of
HCl
and
SO2
gas evolution (bubbling stops). The subsequent quench with methanol is highly exothermic; a distinct temperature spike confirms the acid chloride was successfully formed and activated.
Protocol C: Steglich Esterification (EDCI/DMAP)
Best for: Discovery scale, high-throughput screening, and maximum purity.
Reaction: Dissolve 1.0 eq of 6-ethoxynicotinic acid and 1.5 eq of methanol in dry DCM. Add 1.2 eq of EDCI·HCl and 0.1 eq of DMAP. Stir at room temperature for 12 hours.
Workup: Wash the organic layer sequentially with 0.5 M
HCl
(to remove DMAP), saturated
NaHCO3
, and brine. Dry over
Na2SO4
and concentrate.
Causality & Validation: This reaction is self-validating via the aqueous workup. EDCI transforms into a water-soluble urea byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea). A clean separation of the organic layer without emulsions indicates complete consumption of EDCI. TLC (Hexanes/EtOAc 7:3) will show a distinct non-polar spot (Rf ~0.6) corresponding to the ester, with zero baseline retention of the starting acid.
Pathway Visualization
Caption: Mechanistic pathways for 6-ethoxynicotinic acid esterification across different catalytic systems.
Conclusion & Recommendations
For the synthesis of Methyl 6-ethoxynicotinate, traditional Brønsted acid catalysis (
H2SO4
) is heavily penalized by the basicity of the pyridine ring, resulting in prolonged reaction times and moderate yields.
For Drug Discovery & R&D: The EDCI/DMAP (Steglich) protocol is unequivocally recommended. It operates at room temperature, preserves the integrity of the 6-ethoxy ether linkage, and delivers >99% purity with minimal purification overhead.
For Process Scale-Up: The SOCl2 route provides the best balance of cost-efficiency and yield, provided that the highly exothermic methanol quench and corrosive off-gasses can be safely managed in a reactor setting.
Validating the In Vitro Biological Activity of Methyl 6-Ethoxynicotinate Derivatives: A Comparative Guide for PDE Inhibitor Development
As a Senior Application Scientist, I approach the validation of novel active pharmaceutical ingredients (APIs) not merely as a checklist, but as a rigorous exercise in causality and system integrity.[1] and its halogenat...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the validation of novel active pharmaceutical ingredients (APIs) not merely as a checklist, but as a rigorous exercise in causality and system integrity.[1] and its halogenated analogs (e.g., ethyl 5-bromo-6-ethoxynicotinate) serve as highly privileged synthetic intermediates in modern drug discovery.
In medicinal chemistry, the 6-alkoxynicotinoyl scaffold is critical for designing highly selective Phosphodiesterase (PDE) inhibitors, specifically targeting PDE4 and PDE5. The causality behind this structural choice is rooted in target engagement: the ethoxy group provides essential van der Waals interactions within the hydrophobic pocket of the PDE catalytic domain, while the pyridine nitrogen acts as a critical hydrogen bond acceptor, driving both affinity and isoform selectivity.
This guide provides an objective comparison of 6-ethoxynicotinate-derived PDE inhibitors against established clinical standards and outlines the self-validating experimental protocols required to prove their in vitro efficacy.
Quantitative Performance: Derivatives vs. Standard Alternatives
To objectively evaluate the performance of novel APIs synthesized from the methyl 6-ethoxynicotinate scaffold, researchers must benchmark their in vitro half-maximal inhibitory concentration (IC₅₀) values against established clinical standards. As detailed in the [2] and [3], these derivatives frequently achieve low-nanomolar potency.
Table 1: In Vitro Enzymatic Activity and Selectivity Comparison
Compound Class
Primary Target
Reference Standard
Derivative IC₅₀ (nM)
Standard IC₅₀ (nM)
Selectivity Ratio (Target vs. PDE6)
6-Ethoxynicotinate Pyrazolopyrimidinones
PDE5
Sildenafil
< 10.0
3.5
> 100x
6-Ethoxynicotinate Pyridines
PDE4
Rolipram
< 50.0
130.0
> 500x
Data synthesized from representative biochemical assays demonstrating that 6-ethoxynicotinate derivatives offer competitive or superior potency and off-target selectivity compared to first-generation inhibitors.
Mechanistic Causality: The PDE Signaling Axis
Understanding the biological pathway is non-negotiable for designing a robust validation assay. PDEs hydrolyze cyclic nucleotides (cAMP and cGMP), acting as the primary off-switches for intracellular signaling.
PDE4 Inhibition: Prevents cAMP degradation, leading to Protein Kinase A (PKA) activation, which drives potent anti-inflammatory responses.
PDE5 Inhibition: Prevents cGMP degradation, leading to Protein Kinase G (PKG) activation, which mediates smooth muscle relaxation.
Fig 1: Mechanism of action for 6-ethoxynicotinate derivatives targeting PDE4/5 pathways.
Self-Validating Experimental Protocols
A protocol is only as robust as its internal controls. To validate these derivatives, I mandate a two-tiered approach: a cell-free enzymatic assay to prove direct biochemical affinity, followed by a cell-based assay to prove membrane permeability and functional target engagement.
Causality for Assay Choice: Highly conjugated pyridine derivatives often exhibit autofluorescence, which confounds standard FRET-based assays. The Scintillation Proximity Assay (SPA) relies on the transfer of radioactive energy to a scintillant bead, providing a self-validating, interference-free readout of cyclic nucleotide hydrolysis[2].
Step-by-Step Methodology:
Reagent Preparation: Dilute recombinant human PDE4 or PDE5 enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
Compound Titration (The Control System): Prepare a 10-point serial dilution of the 6-ethoxynicotinate derivative in 100% DMSO. Transfer 1 µL to a 96-well OptiPlate. Self-Validation Check: Include a 1% DMSO vehicle control (0% inhibition) and a high-dose reference standard (e.g., 1 µM Sildenafil) to define 100% inhibition.
Enzymatic Reaction: Initiate the reaction by adding 50 µL of the diluted enzyme. Incubate at 30°C for 60 minutes.
Termination & Detection: Stop the reaction by adding 50 µL of yttrium silicate (YSi) SPA beads suspended in 18 mM zinc sulphate. The uncharged [³H]-AMP/GMP product binds to the beads, generating a scintillating signal. Read on a MicroBeta counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Causality for Assay Choice: To ensure the biochemical affinity translates to functional efficacy, we must measure intracellular cyclic nucleotide accumulation. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a competitive immunoassay format with time-gated reading, which eliminates background fluorescence from cell media and the API itself.
Step-by-Step Methodology:
Cell Preparation: Seed target cells (e.g., human smooth muscle cells for PDE5, or U937 macrophages for PDE4) at 10,000 cells/well in a 384-well microplate.
Stimulation & Treatment: Treat cells with the 6-ethoxynicotinate derivative (0.1 nM to 10 µM) in the presence of a broad-spectrum cyclase activator (e.g., Forskolin for cAMP, Sodium Nitroprusside for cGMP) to stimulate basal cyclic nucleotide production. Incubate for 30 minutes at 37°C.
Lysis and Detection: Add HTRF lysis buffer containing the d2-labeled cAMP/cGMP analog and the Europium Cryptate-labeled anti-cAMP/cGMP antibody.
Signal Acquisition: Incubate for 1 hour at room temperature. Measure the FRET signal at 665 nm and 620 nm. Calculate the FRET ratio (665/620) to determine intracellular concentrations against a standard curve. Self-Validation Check: Ensure the assay Z'-factor is > 0.6 before accepting the plate data.
Validation Workflow Visualization
To manage the high-throughput screening (HTS) of multiple 6-ethoxynicotinate analogs, the following linear workflow ensures that only compounds with verified biochemical activity and functional cellular efficacy proceed to selectivity profiling against the broader PDE1-11 panel.
Fig 2: Self-validating in vitro screening workflow for PDE inhibitor candidates.
References
Title: WO2001027112A1 - 5-(2-substituted-5-heterocyclylsulphonylpyrid-3-yl)-dihydropyrazolo[4,3-d]pyrimidin-7-ones as phosphodiesterase inhibitors.
Title: WO2014158998A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors.
Title: Methyl 6-ethoxynicotinate (Compound CID 12217345).
Source: National Center for Biotechnology Information. PubChem Compound Database.
URL: [Link]
A Comprehensive Guide to the Safe Disposal of Methyl 6-ethoxynicotinate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents, such as Me...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents, such as Methyl 6-ethoxynicotinate, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-ethoxynicotinate, grounded in established safety principles for pyridine-based compounds and general laboratory best practices.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of fundamental principles designed to protect laboratory personnel, the public, and the environment. These include:
Waste Identification and Segregation: Properly identify and segregate chemical waste to prevent dangerous reactions.[2][3] Never mix incompatible chemicals.[2][4]
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[2][4][5]
Use of Licensed Disposal Services: The final disposal of hazardous chemical waste must be conducted by a licensed and certified waste disposal company.[1][2][4]
Regulatory Compliance: Adherence to all local, state, and national regulations for hazardous waste disposal is mandatory.[1]
Comparative Data of Structurally Related Compounds
To better understand the potential hazards of Methyl 6-ethoxynicotinate, the following table summarizes key information for structurally similar compounds. This data underscores the importance of treating Methyl 6-ethoxynicotinate as a hazardous substance.
Dispose of in accordance with local regulations via an approved waste disposal plant.
Incineration by a licensed facility is recommended[4][8].
Step-by-Step Disposal Protocol for Methyl 6-ethoxynicotinate
This protocol provides a detailed workflow for the safe disposal of Methyl 6-ethoxynicotinate, from the point of generation to final hand-off to a professional disposal service.
Personal Protective Equipment (PPE)
Before handling Methyl 6-ethoxynicotinate or its waste, at a minimum, the following PPE must be worn:
Eye Protection: Chemical safety goggles or a face shield.[4]
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9]
Body Protection: A fully-buttoned laboratory coat.[4][9]
Waste Collection and Segregation
Designated Waste Container: Collect all waste containing Methyl 6-ethoxynicotinate in a designated, leak-proof, and chemically compatible container.[5][10] The original container can often be used for this purpose.[10]
Segregation: Do not mix Methyl 6-ethoxynicotinate waste with other chemical waste streams unless their compatibility has been verified.[2][4][10] Incompatible materials can lead to dangerous chemical reactions.
Solid vs. Liquid Waste: If both solid and liquid waste containing Methyl 6-ethoxynicotinate are generated, they should be collected in separate, appropriately labeled containers.
Labeling of Waste Containers
Proper labeling is crucial for safety and regulatory compliance. The waste container label must include:
The full chemical name: "Methyl 6-ethoxynicotinate ".[5]
A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").
The date the waste was first added to the container.
Storage of Chemical Waste
Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[10]
Conditions: The storage area should be cool, dry, and well-ventilated.[9][10] It should be away from sources of ignition, heat, and direct sunlight.[5]
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[3][11]
Arranging for Final Disposal
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[5] They will provide specific instructions and arrange for the collection of your hazardous waste.
Licensed Waste Disposal Service: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the Methyl 6-ethoxynicotinate waste, which will likely involve incineration.[4][8]
Prohibited Disposal Methods: Under no circumstances should Methyl 6-ethoxynicotinate or its waste be disposed of down the drain or in the regular trash.[5][9] This can lead to environmental contamination and is a violation of regulations.
Spill Management
In the event of a spill of Methyl 6-ethoxynicotinate:
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[5][9]
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5][9]
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal following the protocol outlined above.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Methyl 6-ethoxynicotinate.
Caption: Disposal workflow for Methyl 6-ethoxynicotinate.
By adhering to this comprehensive disposal guide, researchers and scientists can ensure the safe and environmentally responsible management of Methyl 6-ethoxynicotinate waste, thereby upholding the highest standards of laboratory safety and scientific integrity.
References
How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo. Retrieved from [Link]
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
PYRIDINE Safety Data Sheet. (n.d.). Chemwatch. Retrieved from [Link]
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
Disposal of Chemical Waste. (n.d.). University of St Andrews Safety Office. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]
Chemical Waste Disposal Standard Operating Procedure. (2016, March 16). NUS Medicine. Retrieved from [Link]
Safety Data Sheet - Angene Chemical (Methyl 6-chloro-2-methylnicotinate). (2021, May 1). Angene Chemical. Retrieved from [Link]
Safety Data Sheet - Methyl Ethyl Ketone. (2009, April 13). Retrieved from [Link]
Methanols Safety. (n.d.). Mitsubishi Gas Chemical Singapore. Retrieved from [Link]
Laboratory Safety and Operational Protocol: Methyl 6-Ethoxynicotinate
Handling specialized pyridine derivatives requires moving beyond generic safety data sheets to understand the specific physicochemical behaviors of the molecule. Methyl 6-ethoxynicotinate is a highly valuable intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Handling specialized pyridine derivatives requires moving beyond generic safety data sheets to understand the specific physicochemical behaviors of the molecule. Methyl 6-ethoxynicotinate is a highly valuable intermediate in pharmaceutical research, but its nature as a lipophilic ester dictates specific handling, personal protective equipment (PPE), and disposal strategies.
This guide is designed to provide drug development professionals with a self-validating, causality-driven operational protocol to ensure absolute safety and workflow integrity.
Physicochemical & Hazard Profile
Before designing an operational workflow, we must analyze the molecule's properties. Methyl 6-ethoxynicotinate is an esterified pyridine derivative. Its lipophilic nature allows it to interact with and permeate certain synthetic polymers, while its powdered state introduces inhalation and static hazards.
Safety is not about blindly wearing gear; it is about matching the barrier material to the chemical's mechanism of action. The following matrix outlines the required PPE and the scientific causality behind each choice.
Table 2: PPE Specification & Breakthrough Matrix
PPE Category
Specification
Justification (Causality)
Replacement Frequency
Gloves
Nitrile (≥ 0.11 mm thickness)
Esters rapidly permeate natural rubber latex due to their lipophilic nature. Nitrile (NBR) provides a superior, non-permeable chemical barrier against pyridine esters.
Every 2 hours, or immediately upon known contamination.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against H319 (serious eye irritation) from airborne particulates during weighing or accidental solution splashes.
N/A (Reusable; clean daily).
Body
Flame-Retardant (FR) Cotton Lab Coat
Synthetic fabrics (like polyester) can melt into the skin during secondary solvent fires. Cotton prevents static buildup, reducing dust aerosolization risks.
Weekly, or immediately if soiled.
Respiratory
N95/P100 Particulate Respirator
Mitigates H335 (respiratory irritation) risk from fine powders if the material must be handled outside of engineering controls.
Discard after a single use.
Operational Protocol: Safe Handling & Transfer
To ensure trustworthiness, every step in this protocol includes a self-validating check. Do not proceed to the next step until the validation is successful.
Figure 1: Step-by-step operational workflow for handling Methyl 6-ethoxynicotinate safely.
Step-by-Step Methodology:
Engineering Control Validation: Do not rely solely on digital fume hood monitors. Self-Validation: Perform a physical validation by taping a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip does not pull steadily inward, the airflow is insufficient. Do not open the chemical container.
PPE Integrity Check: Self-Validation: Before donning nitrile gloves, trap air inside the glove and roll the cuff to inflate it. Inspect for micro-pinholes. A compromised glove provides zero protection against lipophilic esters.
Static Dissipation & Transfer: Because Methyl 6-ethoxynicotinate is a dry powder, static electricity can cause the material to aerosolize or cling to surfaces. Use a grounded, anti-static metal spatula rather than standard plastic spatulas. Weigh the material directly into a tared, sealable vial.
Enclosed Transport: Close the container before removing it from the fume hood to prevent dust dissemination in the general lab atmosphere.
Post-Operation Decontamination: Pyridine derivatives can leave persistent, irritating residues. Wipe down the balance and fume hood surface with a solution of 70% Ethanol / 30% Water, followed by a dry wipe to ensure complete removal of ester residues.
Spill Response & Decontamination Strategy
In the event of a spill, the primary goal is to prevent the aerosolization of the powder, which would trigger H335 respiratory hazards.
Figure 2: Decision matrix and response workflow for Methyl 6-ethoxynicotinate spills.
Step-by-Step Methodology:
Assessment & Isolation: Determine the spill size immediately. For spills >50g, evacuate the immediate area and contact the EHS/Hazmat team. For spills <50g, proceed with the local spill kit.
Containment (No Dry Sweeping): Causality: Sweeping dry powder generates hazardous aerosols. Instead, surround and cover the spill with an inert, slightly damp absorbent like sand or vermiculite to suppress dust formation.
Collection: Use a dedicated plastic or anti-static scoop to collect the sand/chemical mixture. Place it into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).
Verification & Decontamination: Self-Validation: Wash the spill area with a mild detergent and water, then wipe with ethanol. Inspect the surface under standard lighting to ensure no crystalline residue remains. Dispose of all cleaning materials in the hazardous waste container.
Waste Disposal Logistics
Improper disposal of pyridine esters can lead to environmental contamination and regulatory fines. Follow EPA/RCRA standards for disposal:
Segregation: Do not mix Methyl 6-ethoxynicotinate waste with strong acids or oxidizing agents, as this can trigger exothermic degradation.
Labeling: Clearly label the primary waste container as "Hazardous Waste: Toxic Solid (Methyl 6-ethoxynicotinate) - H302".
Storage: Store the sealed waste container in a secondary containment tray in a designated, ventilated hazardous waste accumulation area until EHS pickup.